Methyl 3-aminopyridine-4-carboxylate
Descripción
The exact mass of the compound Methyl 3-aminoisonicotinate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >22.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
methyl 3-aminopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQIGLBALJNHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363396 | |
| Record name | methyl 3-aminoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>22.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821615 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
55279-30-6 | |
| Record name | methyl 3-aminoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-aminopyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of Methyl 3-aminopyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminopyridine-4-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its pyridine (B92270) core, substituted with both an amino group and a methyl ester, provides a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Understanding the fundamental physical properties of this compound is crucial for its effective use in laboratory synthesis, process development, and formulation studies. This guide provides a comprehensive overview of the key physical characteristics of this compound, along with detailed experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent the most current and reliable data available.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Appearance | Pale yellow to yellow or beige solid/powder |
| Melting Point | 79-88 °C |
| Boiling Point | 292.5 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in methanol |
| pKa | Not experimentally determined (Predicted) |
| CAS Number | 55279-30-6 |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. For this compound, a sharp melting range is indicative of high purity.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. This is typically observed as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Apparatus and Reagents:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
This compound sample
-
Spatula
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Pack a small amount of the sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to determine an approximate melting point.
-
Observe the sample through the magnifying lens. Note the temperature at which the substance begins to melt.
-
Allow the apparatus to cool.
-
Prepare a new sample in a fresh capillary tube.
-
Set the apparatus to heat at a slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
-
Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded range is the melting point of the sample.
Determination of Solubility (Qualitative)
This protocol provides a qualitative assessment of the solubility of this compound in a given solvent.
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Apparatus and Reagents:
-
Test tubes
-
Vortex mixer
-
Spatula
-
This compound sample
-
Solvent of interest (e.g., methanol, water, DMSO)
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent under these conditions.
-
If the solid has not completely dissolved, the mixture can be gently warmed to assess the effect of temperature on solubility.
-
Record the observations as "soluble," "sparingly soluble," or "insoluble" for each solvent tested.
Synthesis Workflow
This compound is commonly synthesized via the esterification of its corresponding carboxylic acid, 3-aminopyridine-4-carboxylic acid. This process is a fundamental reaction in organic chemistry and is crucial for the production of this valuable intermediate.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structural motifs are found in molecules investigated for a range of therapeutic activities.
Caption: Role in the synthesis of bioactive molecules.
This technical guide provides a foundational understanding of the physical properties of this compound, essential for its application in research and development. The provided protocols and workflows offer practical guidance for laboratory professionals.
An In-depth Technical Guide to Methyl 3-aminopyridine-4-carboxylate
Introduction
Methyl 3-aminopyridine-4-carboxylate, also known as methyl 3-amino-isonicotinate, is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. As a substituted pyridine (B92270) derivative, it incorporates a pyridine ring functionalized with both an amino group and a methyl ester. This unique arrangement of functional groups makes it a versatile synthetic building block for the construction of more complex, biologically active molecules. Its utility as a biochemical reagent and an intermediate in the synthesis of novel pharmaceutical agents underscores the importance of a thorough understanding of its chemical and physical properties.[1][2] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and drug development professionals.
Chemical Structure and Identifiers
The molecular structure of this compound consists of a pyridine ring where the amino group is at position 3 and the methyl carboxylate group is at position 4. This substitution pattern is crucial for its reactivity and interaction with biological targets.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 55279-30-6 | [3] |
| Molecular Formula | C₇H₈N₂O₂ | [1][4][5] |
| Molecular Weight | 152.15 g/mol | [1][4] |
| SMILES String | COC(=O)c1cncc(c1)N | [4] |
| InChI | 1S/C7H8N2O2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,8H2,1H3 | [4] |
| InChI Key | XLQIGLBALJNHKR-UHFFFAOYSA-N |[4] |
Physicochemical Properties
Detailed experimental data for this compound is not widely published. Much of the available data corresponds to its isomer, Methyl 4-aminopyridine-3-carboxylate (CAS: 16135-36-7). The data for this isomer is provided below for comparative purposes, but it should not be attributed to the title compound.
Table 2: Physicochemical Data of the Isomer Methyl 4-aminopyridine-3-carboxylate
| Property | Value | Reference |
|---|---|---|
| Melting Point | 172-174 °C | [6][7] |
| Boiling Point | 288.7 ± 20.0 °C (Predicted) | [6][7] |
| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [6][7] |
| Solubility | Soluble in Methanol (B129727) | [6] |
| Appearance | Off-white solid |[7] |
Note: Researchers should independently verify the physicochemical properties of this compound (CAS 55279-30-6) as the data above pertains to an isomer.
Synthesis and Experimental Protocols
A common and plausible synthetic route to this compound involves the reduction of a nitro-substituted precursor, Methyl 3-nitropyridine-4-carboxylate. This transformation is a standard method for introducing an amino group onto an aromatic ring.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: Reduction of Methyl 3-nitropyridine-4-carboxylate
This protocol describes a general procedure for the synthesis of this compound via catalytic hydrogenation.
Materials:
-
Methyl 3-nitropyridine-4-carboxylate
-
Methanol (or Ethanol, Ethyl Acetate)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite or a similar filter aid
Procedure:
-
Preparation: A high-pressure hydrogenation vessel is charged with Methyl 3-nitropyridine-4-carboxylate (1.0 eq) and a suitable solvent such as methanol (10-20 mL per gram of substrate).
-
Inerting: The vessel is sealed, and the atmosphere is purged with an inert gas (Nitrogen or Argon) to remove all oxygen.
-
Catalyst Addition: Under the inert atmosphere, 10% Palladium on Carbon catalyst is carefully added.
-
Hydrogenation: The vessel is then purged with hydrogen gas and subsequently pressurized to the desired pressure (typically 1-5 atm). The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, the hydrogen pressure is released, and the vessel is purged again with an inert gas. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter pad is washed with additional solvent to ensure complete recovery of the product.
-
Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to afford the pure product.
Spectroscopic Characterization
Caption: Experimental workflow for the characterization of a synthesized compound.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | - A singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm.- A broad singlet for the amine protons (-NH₂) which may vary in chemical shift.- Three distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. |
| ¹³C NMR | - A signal for the methyl carbon around 50-55 ppm.- A signal for the ester carbonyl carbon around 165-170 ppm.- Five signals in the aromatic region corresponding to the pyridine ring carbons, with shifts influenced by the amino and carboxylate substituents. |
| IR (Infrared) | - N-H stretching vibrations (two bands) for the primary amine in the 3300-3500 cm⁻¹ region.- C=O stretching vibration for the ester carbonyl group around 1700-1730 cm⁻¹.- C=C and C=N stretching vibrations for the aromatic pyridine ring in the 1400-1600 cm⁻¹ region.- C-O stretching vibration for the ester around 1100-1300 cm⁻¹. |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 152.15. |
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is governed by its three key components: the amino group, the methyl ester, and the pyridine ring.
-
Amino Group: The primary amine at the C3 position is nucleophilic and can readily participate in reactions such as acylation, alkylation, diazotization, and condensation to form a wide array of derivatives.
-
Methyl Ester Group: The ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another handle for molecular elaboration.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic or nucleophilic substitution, although the existing substituents will direct the regioselectivity of these reactions.
This versatile reactivity makes the compound a valuable intermediate in medicinal chemistry. It serves as a scaffold for developing pharmaceuticals, with derivatives being investigated for potential therapeutic effects, including activity in the central nervous system.[2][8]
Caption: Logical workflow of using a building block in drug discovery.
Safety Information
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.
Table 4: GHS Hazard Information
| Category | Information | Reference |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statement | H302: Harmful if swallowed | [4] |
| Hazard Class | Acute Toxicity 4 (Oral) |[4] |
Users are responsible for consulting the latest Safety Data Sheet (SDS) from their supplier before handling this compound.
This compound is a strategically important heterocyclic compound with significant potential as a building block in organic synthesis and pharmaceutical development. Its defined structure and versatile functional groups allow for the creation of diverse chemical libraries for drug discovery programs. While published experimental data on its physicochemical properties is sparse, its synthesis and reactivity are well-grounded in established chemical principles, making it an accessible and valuable tool for researchers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 16135-36-7: Methyl 4-aminopyridine-3-carboxylate [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound AldrichCPR [sigmaaldrich.com]
- 5. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
Methyl 3-aminopyridine-4-carboxylate CAS number 55279-30-6
CAS Number: 55279-30-6
This technical guide provides a comprehensive overview of Methyl 3-aminopyridine-4-carboxylate, a pyridine (B92270) derivative of interest to researchers and professionals in drug discovery and chemical synthesis. This document collates available physicochemical data, safety information, and representative synthetic approaches, while also highlighting areas where public domain data is limited.
Physicochemical and Spectroscopic Data
This compound is a solid, pale yellow to yellow powder at room temperature.[1] A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 55279-30-6 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 152.15 g/mol | [2][3] |
| Appearance | Pale yellow to yellow powder | [1] |
| Melting Point | 79.0 - 88.0 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| InChI Key | XLQIGLBALJNHKR-UHFFFAOYSA-N | [1][3] |
| SMILES | COC(=O)C1=C(N)C=NC=C1 | [1][3] |
Spectroscopic Data
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a common strategy for the synthesis of related aminopyridine esters involves the manipulation of functional groups on the pyridine ring. A representative protocol for a closely related isomer, Methyl 4-aminonicotinate, involves the deprotection of a Boc-protected amine. This can serve as a conceptual starting point for a synthetic strategy.
Representative Experimental Protocol: Synthesis of Methyl 4-aminonicotinate
This protocol describes the removal of a tert-butoxycarbonyl (Boc) protecting group to yield the free amine.
Materials:
-
Methyl 4-((tert-butoxycarbonyl)amino)nicotinate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Methyl 4-((tert-butoxycarbonyl)amino)nicotinate (1.0 eq) is dissolved in a 1:1 (v/v) mixture of trifluoroacetic acid and dichloromethane.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Reaction completion is monitored by an appropriate method (e.g., TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is redissolved in dichloromethane.
-
The organic solution is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the final product, Methyl 4-aminonicotinate.[5]
Diagram 1: Representative Synthesis Workflow
Caption: A representative workflow for the synthesis of an aminopyridine ester.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or the involvement in any signaling pathways of this compound.
However, the aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of aminopyridine have been investigated for a wide range of therapeutic applications, including their use as antibacterial, antifungal, and anticancer agents.[6][7] For example, some aminopyridine-peptide conjugates have been studied for the treatment of neurodegenerative disorders.[8] The biological role of this compound remains an area for future research.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[5]
Table 2: GHS Hazard Information
| Hazard Class | Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
Source:[5]
Storage: For long-term storage, it is recommended to keep the compound at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[9] The container should be kept tightly closed in a dry and well-ventilated place.[10]
References
- 1. H34007.03 [thermofisher.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Methyl 3-amino-2-methylpyridine-4-carboxylate | C8H10N2O2 | CID 17917656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-Amino-4-methylpyridine(3430-27-1) 1H NMR spectrum [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Methyl 2-aminopyridine-4-carboxylate 97 6937-03-7 [sigmaaldrich.com]
An In-depth Technical Guide to Methyl 3-aminopyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-aminopyridine-4-carboxylate, a key biochemical reagent and intermediate in organic synthesis. This document collates available data on its physicochemical properties, synthesis, and potential applications in life sciences and drug discovery, with a focus on providing detailed protocols and structured data for laboratory use.
Core Physicochemical Properties
This compound, also known as Methyl 3-aminoisonicotinate, is a pyridine (B92270) derivative with the chemical formula C₇H₈N₂O₂. Its molecular structure, featuring both an amino group and a methyl ester, makes it a versatile building block in the synthesis of more complex molecules.[1]
| Property | Value | Source(s) |
| Molecular Weight | 152.15 g/mol | [1][2] |
| CAS Number | 55279-30-6 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Appearance | Yellow crystal or pale brown solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| InChI Key | XLQIGLBALJNHKR-UHFFFAOYSA-N | |
| SMILES | COC(=O)c1ccncc1N |
Synthesis of this compound
The synthesis of this compound is well-established and can be reliably achieved through a multi-step process beginning with a commercially available starting material, methyl isonicotinate (B8489971).[3] The general synthetic strategy involves the nitration of the pyridine ring, followed by the reduction of the introduced nitro group to yield the final amino product.[3]
Experimental Protocol: General Two-Step Synthesis
Step 1: Nitration of Methyl Isonicotinate
This initial step involves an electrophilic aromatic substitution to introduce a nitro group (-NO₂) at the 3-position of the pyridine ring. The ester group at the 4-position directs the nitration to the meta position, ensuring high regioselectivity.[3]
-
Reagents and Materials:
-
Methyl isonicotinate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
-
Reaction flask with magnetic stirrer
-
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath to 0-10°C.
-
Slowly add methyl isonicotinate to the cooled nitrating mixture while stirring.
-
Maintain the reaction temperature between 0-10°C to minimize the formation of byproducts.[3]
-
Monitor the reaction to completion using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product, methyl 3-nitroisonicotinate, with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude nitro derivative.
-
Step 2: Reduction of Methyl 3-nitroisonicotinate
The subsequent step is the reduction of the nitro group to an amino group (-NH₂) to yield this compound.[3]
-
Reagents and Materials:
-
Methyl 3-nitroisonicotinate
-
Reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, or a metal catalyst like tin(II) chloride in hydrochloric acid)
-
Solvent (e.g., Methanol or Ethanol for catalytic hydrogenation)
-
Hydrogenation apparatus or reaction flask
-
-
Procedure (Catalytic Hydrogenation Example):
-
Dissolve the methyl 3-nitroisonicotinate in a suitable solvent like methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
-
Caption: General workflow for the synthesis of this compound.
Biological Activity and Applications in Drug Discovery
While specific quantitative biological data for this compound is not widely available in public literature, it is recognized as a valuable intermediate in medicinal chemistry.[1][4] Its primary application lies in serving as a building block for the synthesis of more complex, biologically active molecules.[1]
Notably, this compound is cited as a key intermediate in the development of anti-tuberculosis agents.[1] The aminopyridine scaffold is a common feature in many pharmacologically active compounds, and the specific arrangement of functional groups in this compound allows for further chemical modifications to explore structure-activity relationships in drug design.[1] Its utility also extends to biochemical research, where it may be used in studies related to enzyme inhibition and receptor binding to elucidate biological pathways.[1]
Caption: Role of this compound as a building block in drug discovery.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC)
Purity analysis of this compound is typically performed using HPLC.[1] While a specific monograph is not publicly available, a general method can be established as follows.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
A starting gradient could be 95:5 (aqueous:organic), ramping to a higher organic concentration over 15-20 minutes.
-
-
Procedure:
-
Prepare a standard solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Set the UV detector to a wavelength where the compound has maximum absorbance.
-
Inject a small volume (e.g., 10 µL) of the sample.
-
The purity is determined by the area percentage of the main peak in the resulting chromatogram.
-
Note: This is a general protocol and should be optimized for the specific instrumentation and column used.
Signaling Pathways
Currently, there is no direct evidence in the available scientific literature linking this compound itself to the modulation of specific signaling pathways. Its role is primarily understood as a precursor to other molecules that may have biological activity. The ultimate biological targets and pathway interactions would be dependent on the final structure of the derivative synthesized from this intermediate.
References
Navigating the Solubility Landscape of Methyl 3-Aminopyridine-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the available solubility data for methyl 3-aminopyridine-4-carboxylate, a key chemical intermediate in pharmaceutical research. Recognizing the current limitations in publicly accessible quantitative data, this document also furnishes detailed experimental protocols to enable researchers to determine its solubility in various solvents, a critical parameter in drug development and process chemistry.
Quantitative Solubility Data
Currently, comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is limited in published literature. The most prominently available data point is its solubility in Dimethyl Sulfoxide (DMSO).
| Solvent | Temperature | Solubility | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | 657.25 | Ultrasonic assistance is required for dissolution. The hygroscopic nature of DMSO can significantly impact solubility; using newly opened DMSO is recommended.[1] |
Note to Researchers: The lack of extensive solubility data necessitates experimental determination for specific applications. The following sections provide detailed methodologies for this purpose.
Experimental Protocols for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, acetonitrile, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker. The temperature should be precisely controlled to the desired experimental value (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The exact time for reaching equilibrium may need to be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[2][3]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the experimental temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
In the absence of extensive pre-existing data, the methodologies and workflows provided in this guide offer a robust framework for researchers to generate the critical solubility data required for their specific research and development needs. The accurate determination of this compound's solubility is a fundamental step towards its effective utilization in the synthesis of novel pharmaceutical compounds.
References
A Technical Guide to the Spectral Analysis of Methyl 3-aminopyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for methyl 3-aminopyridine-4-carboxylate, a compound of interest in pharmaceutical and chemical research. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.
Spectral Data Summary
The following tables summarize the predicted spectral data for this compound (Molecular Formula: C₇H₈N₂O₂, Molecular Weight: 152.15 g/mol ). These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | s | 1H | H-2 (Pyridine) |
| ~7.90 | d | 1H | H-6 (Pyridine) |
| ~6.80 | d | 1H | H-5 (Pyridine) |
| ~5.50 | br s | 2H | -NH₂ |
| 3.85 | s | 3H | -OCH₃ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O (Ester) |
| ~155.0 | C-3 (Pyridine) |
| ~150.0 | C-6 (Pyridine) |
| ~140.0 | C-2 (Pyridine) |
| ~115.0 | C-4 (Pyridine) |
| ~110.0 | C-5 (Pyridine) |
| 52.5 | -OCH₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H Stretch (Amine) |
| 3100-3000 | Medium | C-H Stretch (Aromatic) |
| 2950-2850 | Medium | C-H Stretch (Alkyl -CH₃) |
| ~1725 | Strong | C=O Stretch (Ester) |
| ~1620 | Strong | N-H Bend (Amine) |
| 1600-1450 | Medium-Strong | C=C & C=N Stretch (Pyridine Ring) |
| ~1250 | Strong | C-O Stretch (Ester) |
Table 4: Mass Spectrometry Data
| m/z | Ion | Notes |
| 153.1 | [M+H]⁺ | Molecular ion peak (protonated)[1] |
| 152.1 | [M]⁺ | Molecular ion |
| 121.1 | [M-OCH₃]⁺ | Loss of methoxy (B1213986) radical |
| 93.1 | [M-COOCH₃]⁺ | Loss of carbomethoxy radical |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm diameter)
-
Pipette
-
Vortex mixer
Procedure:
-
Accurately weigh the sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
-
Gently vortex the mixture to ensure the sample is fully dissolved.
-
Using a pipette, transfer the solution into the NMR tube, ensuring no solid particles are present.
-
Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard instrument parameters. Shimming is performed to optimize the magnetic field homogeneity.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (solid)
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
Procedure (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the finely ground powder into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Solvent (e.g., methanol, acetonitrile)
-
Vial
-
Syringe or autosampler vials
Procedure (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., 1 mg/mL).
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography system.
-
Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral characterization of a chemical compound.
References
The Discovery and Synthesis of Methyl 3-aminopyridine-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-aminopyridine-4-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic placement of amino and carboxylate functionalities on the pyridine (B92270) scaffold renders it a valuable precursor for the synthesis of complex molecules with significant biological activity. This technical guide provides a comprehensive overview of the discovery of this compound, focusing on a key synthetic pathway involving the nitration of a pyridine precursor followed by the reduction of the nitro group. Detailed experimental protocols, quantitative data, and a visualization of its relevance in the context of the PI3K/Akt/mTOR signaling pathway are presented to serve as a practical resource for researchers in drug discovery and development.
Introduction
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, owing to its ability to engage in various biological interactions. The strategic functionalization of this ring system is a cornerstone of medicinal chemistry. This compound, with its vicinal amino and ester groups, represents a particularly useful scaffold. The electron-donating amino group and the electron-withdrawing carboxylate group on the pyridine ring create a unique electronic and steric environment, making it an ideal starting point for the construction of diverse molecular architectures. Notably, derivatives of this compound have been investigated as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₂ | |
| Molecular Weight | 152.15 g/mol | |
| CAS Number | 55279-30-6 | [3] |
| Appearance | Solid | |
| InChI | 1S/C7H8N2O2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,8H2,1H3 | |
| InChI Key | XLQIGLBALJNHKR-UHFFFAOYSA-N | |
| SMILES | COC(=O)c1ccncc1N |
Synthesis of this compound
The discovery of a viable synthetic route to this compound is crucial for its application in drug discovery. A common and effective strategy involves a two-step process starting from a commercially available pyridine derivative:
-
Nitration: Introduction of a nitro group at the 3-position of a pyridine-4-carboxylate precursor.
-
Reduction: Conversion of the nitro group to the desired amino group.
Experimental Protocols
Step 1: Synthesis of Methyl 3-nitropyridine-4-carboxylate
This protocol is adapted from the synthesis of a related compound and is a general method for the nitration of pyridines.[4]
-
Materials:
-
Concentrated sulfuric acid (95-98%)
-
Concentrated nitric acid (70%)
-
Ammonia (B1221849) solution
-
Ice
-
Procedure:
-
To a 1000 mL flask, add 950 g of concentrated sulfuric acid.
-
Cool the flask in an ice bath to below 10 °C.
-
Slowly add 108 g of 2-amino-4-methylpyridine to the cooled sulfuric acid with stirring.
-
Maintaining the temperature below 10 °C, add 108 g of concentrated nitric acid dropwise over a period of 2 hours.
-
After the addition is complete, heat the reaction mixture to 95 °C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it into 1000 mL of an ice-water mixture.
-
Neutralize the solution to pH 7 with a concentrated ammonia solution.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the nitro-substituted pyridine intermediate.
-
Step 2: Synthesis of this compound
This protocol describes a general method for the electrochemical reduction of a 3-nitropyridine (B142982) derivative.[3]
-
Materials:
-
Methyl 3-nitropyridine-4-carboxylate (from Step 1)
-
Sulfuric acid
-
Electrochemical cell with appropriate electrodes
-
-
Procedure:
-
In an electrochemical cell, dissolve 17.5 g of 4-amino-3-nitropyridine (B158700) in 400 mL of methanol and 15 mL of sulfuric acid.
-
Maintain the temperature of the solution at approximately 50 °C.
-
Apply a current density of 1.5 A/dm² until the required charge for the reduction has been passed.
-
Upon completion of the electrolysis, the resulting solution containing the aminopyridine can be further processed for isolation and purification.
-
Work-up would typically involve neutralization of the acidic solution, extraction of the product into an organic solvent, drying of the organic layer, and removal of the solvent under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
-
Synthesis Workflow
Biological Significance: A Precursor for PI3K Pathway Inhibitors
This compound serves as a crucial starting material for the synthesis of potent inhibitors targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2][5][6][7] The development of small molecule inhibitors that can modulate this pathway is a major focus of cancer drug discovery.
The structural framework of this compound allows for the elaboration into more complex heterocyclic systems, such as pyridopyrimidines, which can effectively bind to the ATP-binding pocket of PI3K isoforms.
The PI3K/Akt/mTOR Signaling Pathway
References
- 1. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
The Biological Versatility of Methyl 3-aminopyridine-4-carboxylate: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-aminopyridine-4-carboxylate, a structurally simple yet chemically versatile molecule, has emerged as a valuable scaffold in medicinal chemistry. While exhibiting limited intrinsic biological activity, its true potential lies in its role as a key building block for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides an in-depth overview of the biological activities of derivatives synthesized from this core structure, focusing on their applications as kinase inhibitors and antimicrobial agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Kinase Inhibitory Activity of Derivatives
Derivatives of this compound have shown significant potential as inhibitors of key kinases implicated in cancer progression, particularly Phosphoinositide 3-kinase (PI3K) and c-Met.
PI3K Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several studies have demonstrated that pyridine (B92270) and pyrimidine (B1678525) derivatives, structurally analogous to those derivable from this compound, are potent PI3K inhibitors.
| Compound ID | Target Isoform(s) | IC50 (nM) | Cell Line(s) | Reference |
| 17p | PI3Kα | 31.8 ± 4.1 | - | [1] |
| PI3Kδ | 15.4 ± 1.9 | - | [1] | |
| 12b | PI3Kα | 170 ± 10 | Leukemia SR | [2] |
| PI3Kβ | 130 ± 10 | Leukemia SR | [2] | |
| PI3Kδ | 760 ± 40 | Leukemia SR | [2] | |
| mTOR | 830 ± 50 | Leukemia SR | [2] | |
| 12d | PI3Kα | 1270 ± 70 | Leukemia SR | [2] |
| PI3Kβ | 3200 ± 160 | Leukemia SR | [2] | |
| PI3Kδ | 1980 ± 110 | Leukemia SR | [2] | |
| mTOR | 2850 ± 170 | Leukemia SR | [2] |
This protocol describes a common method for measuring the in vitro kinase activity of PI3Kα and the inhibitory potential of test compounds using Homogeneous Time-Resolved Fluorescence (HTRF).[3][4][5]
Materials and Reagents:
-
Recombinant human PI3Kα enzyme
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
HTRF detection reagents: Europium-labeled anti-GST monoclonal antibody, GST-tagged PH domain, biotinylated-PIP3, and Streptavidin-Allophycocyanin (APC)
-
Stop solution (e.g., EDTA in buffer)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the PI3Kα enzyme and PIP2 substrate in the kinase assay buffer to the desired concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound solution, the PI3Kα enzyme solution, and the PIP2 substrate solution.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection: Add the HTRF detection reagents. The PIP3 product formed by PI3Kα activity displaces biotin-PIP3 from the detection complex, resulting in a decrease in the HTRF signal.
-
Signal Reading: After a final incubation period, measure the HTRF signal at appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for a typical PI3K HTRF assay.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of various cancers. Imidazopyridine derivatives, which can be synthesized from aminopyridine precursors, have been identified as potent c-Met inhibitors.
| Compound ID | IC50 (nM) (Enzymatic) | IC50 (nM) (Cellular) | Cell Line | Reference |
| 7g | 53.4 | 253 | - | [6] |
This protocol outlines a general method for assessing the in vitro inhibitory activity of compounds against c-Met kinase.[6][7][8]
Materials and Reagents:
-
Recombinant human c-Met kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.
-
Reaction Setup: In a white assay plate, add the test compound, c-Met enzyme, and the substrate.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents to convert ADP to ATP and then measure the light produced by a luciferase reaction.
-
Signal Reading: Read the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
The c-Met signaling pathway and the inhibitory action of derivatives.
Antimicrobial Activity of Derivatives
Derivatives of aminopyridine carboxylates have also been investigated for their antimicrobial properties. The modification of the core structure can lead to compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
The following data is for derivatives of the closely related Methyl-2-aminopyridine-4-carboxylate.
| Compound ID | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) | Reference |
| 3c | 11 | 13 | 14 | 13 | 12 | [9] |
| 3d | 13 | 12 | 11 | 12 | 12 | [9] |
This protocol describes a standard method for determining the MIC of a compound against bacterial strains.[10][11][12][13][14]
Materials and Reagents:
-
Test compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: From a fresh agar (B569324) plate, suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).
General workflow for MIC determination by broth microdilution.
Synthesis of Bioactive Derivatives
The versatility of this compound as a synthetic intermediate stems from the reactivity of its amino and ester functional groups. These allow for a wide range of chemical modifications to build more complex molecular architectures.
A general synthetic approach to constructing more complex heterocyclic systems often involves the initial modification of either the amino or the carboxylate group, followed by cyclization reactions. For example, the amino group can readily undergo condensation with various aldehydes and ketones to form Schiff bases, which can be further modified. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.
For instance, the synthesis of pyrazolopyridine derivatives can be achieved through the condensation of an appropriately substituted aminopyrazole with a β-ketoester, which can be conceptually derived from the aminopyridine carboxylate core. Similarly, the construction of imidazopyridines often involves the reaction of a diaminopyridine precursor with an aldehyde or carboxylic acid, a precursor that can be synthesized from this compound through functional group manipulations.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have demonstrated significant potential as inhibitors of key cancer-related kinases such as PI3K and c-Met, as well as promising antimicrobial agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of novel compounds derived from this important chemical scaffold. Future structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these derivatives to develop next-generation therapeutic agents.
References
- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. ijrpc.com [ijrpc.com]
The Versatile Scaffold: Unlocking the Potential of Methyl 3-aminopyridine-4-carboxylate in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the direct applications of Methyl 3-aminopyridine-4-carboxylate in drug discovery is limited. This guide illustrates its potential by providing a detailed overview of the demonstrated applications of its close structural isomers, namely Methyl 4-aminopyridine-3-carboxylate and Methyl 2-aminopyridine-4-carboxylate. These examples serve as a proxy to highlight the synthetic versatility and potential biological significance of the aminopyridine carboxylate scaffold.
Introduction: The Aminopyridine Carboxylate Core in Medicinal Chemistry
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. The presence of a pyridine (B92270) ring, an amino group, and a carboxylate moiety provides a unique combination of hydrogen bonding capabilities, aromatic interactions, and opportunities for diverse chemical modifications. This compound, along with its isomers, represents a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. These applications span across various fields, including oncology, neurodegenerative diseases, and infectious diseases. The strategic positioning of the amino and carboxylate groups allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of novel drug candidates.
Potential Therapeutic Applications
Based on the activities of derivatives of its isomers, this compound is a promising starting material for the development of novel therapeutics in several key areas.
Oncology: Kinase Inhibitors
The aminopyridine core is a common feature in many kinase inhibitors. By functionalizing the amino and carboxylate groups of isomers like Methyl 4-aminopyridine-3-carboxylate, researchers have developed potent inhibitors of various kinases implicated in cancer. For instance, derivatives of 4-aminoquinazolines, which can be synthesized from aminopyridine precursors, are known to target kinases such as EGFR, VEGFR, and Aurora kinase. The general strategy involves the elaboration of the aminopyridine scaffold to create molecules that can fit into the ATP-binding pocket of these enzymes.
A series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives have been synthesized and evaluated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[1]
Table 1: Kinase Inhibitory Activity of Isoxazolopyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| C14 | FLT3 | 256 | MV4-11 (FLT3-ITD) | 325 |
| C14 | FLT3 | - | MOLM-13 (FLT3-ITD) | 507 |
Data extracted from a study on isoxazolopyridine derivatives, which can be conceptually derived from aminopyridine carboxylates.[1]
Neurodegenerative Disorders
Aminopyridine derivatives have shown significant potential in the treatment of neurodegenerative diseases. 4-Aminopyridine (B3432731) itself is a known potassium channel blocker used to improve symptoms in multiple sclerosis.[2] The derivatization of the aminopyridine scaffold, including its carboxylated forms, can lead to new chemical entities with improved efficacy and safety profiles for conditions like Alzheimer's disease and spinal cord injury.[2][3] For example, peptide derivatives of 4-aminopyridine have been synthesized to reduce its toxicity while retaining its therapeutic potential.[2]
Antimicrobial Agents
The search for novel antimicrobial agents is a global health priority. Derivatives of aminopyridine carboxylates have been explored for their antibacterial and antifungal activities. Schiff bases derived from Methyl 2-aminopyridine-4-carboxylate have demonstrated inhibitory activity against various bacterial and fungal strains.[4]
Table 2: Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives
| Compound | Bacterial Strain (Zone of Inhibition, mm) | Fungal Strain (Zone of Inhibition, mm) |
| 3c | E. coli: 15, S. aureus: 14 | A. niger: 13, C. albicans: 12 |
| 3d | E. coli: 16, S. aureus: 15 | A. niger: 14, C. albicans: 13 |
Data represents selected compounds from the study.[4]
Experimental Protocols
General Synthesis of Methyl 4-aminonicotinate
This protocol describes the deprotection of a Boc-protected precursor to yield Methyl 4-aminopyridine-3-carboxylate (Methyl 4-aminonicotinate).[5]
Materials:
-
Methyl 4-((tert-butoxycarbonyl)amino)nicotinate
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve Methyl 4-((tert-butoxycarbonyl)amino)nicotinate (9.08 g, 36.0 mmol) in a 1:1 (v/v) mixture of TFA and DCM (100 mL).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the concentrate in dichloromethane (100 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Methyl 4-aminonicotinate.
Synthesis of Methyl-2-ethylideneaminopyridine-4-carboxylate (Schiff Base Derivative)
This protocol outlines the synthesis of a Schiff base from Methyl 2-aminopyridine-4-carboxylate and acetaldehyde (B116499).[4]
Materials:
-
Methyl-2-aminopyridine-4-carboxylate (1.53 g, 0.01 mol)
-
Acetaldehyde (0.44 g, 0.01 mol)
Procedure:
-
Dissolve Methyl-2-aminopyridine-4-carboxylate in methanol.
-
Add acetaldehyde to the solution.
-
Reflux the mixture for a specified time (details in the original publication).
-
Cool the reaction mixture to room temperature.
-
The precipitate formed is filtered, washed with ethanol, and recrystallized from methanol to yield the final product.
Visualizations
Synthetic Workflow for Bioactive Derivatives
The following diagram illustrates a generalized synthetic workflow starting from an aminopyridine carboxylate to generate a library of biologically active derivatives.
Caption: Generalized synthetic pathways from aminopyridine carboxylates.
Simplified FLT3 Signaling Pathway
The following diagram depicts a simplified representation of the FLT3 signaling pathway, a target for cancer therapy.
Caption: Simplified FLT3 signaling and point of inhibition.
Conclusion
While direct, extensive research on this compound is not widely published, the data available for its isomers strongly suggest its high potential as a versatile building block in drug discovery. The aminopyridine carboxylate scaffold provides a robust platform for the synthesis of diverse heterocyclic compounds with promising biological activities, particularly in the development of kinase inhibitors, agents for neurodegenerative disorders, and antimicrobial compounds. Further exploration of the synthetic utility of this compound is warranted and could lead to the discovery of novel and potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]
Methyl 3-aminopyridine-4-carboxylate: A Technical Guide for Biochemical Research and Drug Discovery
Introduction: Methyl 3-aminopyridine-4-carboxylate is a heterocyclic organic compound that has emerged as a versatile building block in medicinal chemistry and biochemical research. Its unique structure, featuring a pyridine (B92270) ring substituted with both an amino group and a methyl carboxylate, provides reactive sites for a variety of chemical transformations. This guide details the physicochemical properties, key synthetic applications, and the role of this reagent in the development of targeted therapeutics, particularly kinase inhibitors.
Physicochemical and Structural Data
This compound is commercially available as a solid reagent.[1][2] Its fundamental properties are essential for its application in laboratory settings.
| Property | Value | Source |
| CAS Number | 55279-30-6 | [3] |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | Solid | [1][2] |
| SMILES | COC(=O)c1ccncc1N | [2] |
| InChI Key | XLQIGLBALJNHKR-UHFFFAOYSA-N | [2] |
Core Application in Kinase Inhibitor Synthesis
This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors.[3] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases such as cancer. The aminopyridine core of this reagent serves as a scaffold that can be elaborated to target the ATP-binding site of specific kinases.
A notable application is in the synthesis of 1,7-naphthyridine-based inhibitors targeting Phosphatidylinositol-4-Phosphate 5-Kinase Type 2 Alpha (PIP4K2A).[4] This kinase is implicated in cancer cell proliferation and survival, particularly in tumors with p53 mutations, through its role in the PI3K/AKT/mTOR signaling pathway.[4]
Experimental Protocols
The primary amino group and the methyl ester of this compound are key functional handles for synthetic elaboration. A common initial step is the acylation of the amino group to form an amide bond, which serves as a foundation for building more complex molecules.
Protocol 1: Synthesis of Methyl 3-(4-bromobenzamido)pyridine-4-carboxylate
This protocol details the N-acylation of this compound with 4-bromobenzoyl chloride, a foundational step in the synthesis of a series of kinase inhibitors.[4]
Materials:
-
This compound (1.576 g, 10.35 mmol)
-
Dichloromethane (DCM) (15 mL)
-
Triethylamine (B128534) (Et₃N) (2.17 mL, 15.5 mmol)
-
4-bromobenzoyl chloride (2.5 g, 11.39 mmol)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound in DCM (15 mL) in a suitable reaction vessel.
-
At room temperature, add triethylamine followed by 4-bromobenzoyl chloride to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Following the incubation, dilute the mixture with additional DCM.
-
Wash the organic layer twice with a saturated sodium bicarbonate solution and twice with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
Below is a workflow diagram illustrating this synthetic transformation.
Biochemical Data of Derived Inhibitors
Through multi-step synthesis starting from this compound, highly potent and selective inhibitors of PIP4K2A have been developed.[4] The data below summarizes the inhibitory activity and selectivity of two advanced lead compounds, BAY-091 and BAY-297.
| Compound ID | Target Kinase | IC₅₀ (nM) | Kinase Selectivity |
| BAY-091 (60) | PIP4K2A | 1.9 | High (No off-target kinase inhibited >60% at 1 µM) |
| BAY-297 (58) | PIP4K2A | 3.1 | High (No off-target kinase inhibited >60% at 1 µM) |
Data sourced from a study on 1,7-naphthyridine-based inhibitors.[4] The selectivity was determined against a panel of 373 kinases.
Role in Cellular Signaling Pathways
The inhibitors derived from this compound target PIP4K2A, an enzyme that plays a role in the PI3K/AKT signaling cascade.[4] Depletion or inhibition of PIP4K2A can lead to hyperactivation of AKT and subsequent apoptosis in cancer cells, particularly those with p53 mutations.[4] This makes it a promising target for therapeutic intervention.
The diagram below illustrates the signaling pathway and the point of inhibition.
Conclusion
This compound is a reagent of significant value to the drug discovery and development community. Its utility as a versatile synthetic intermediate is clearly demonstrated in the creation of sophisticated molecules, such as the selective PIP4K2A inhibitors. The straightforward reactivity of its functional groups allows for its incorporation into diverse molecular scaffolds, providing a reliable starting point for the exploration of new chemical space and the development of novel, targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-AMINO-ISONICOTINIC ACID METHYL ESTER | 55279-30-6 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
Methyl 3-aminopyridine-4-carboxylate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling protocols for Methyl 3-aminopyridine-4-carboxylate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may work with this compound. This guide consolidates critical information regarding its physical and chemical properties, potential hazards, safe handling and storage procedures, and emergency response measures. All quantitative data has been summarized in structured tables for ease of reference. Furthermore, this document includes a representative experimental protocol to illustrate the practical application of the recommended safety measures in a laboratory setting. A logical workflow for safe handling and emergency response is also presented visually using a Graphviz diagram.
Introduction
This compound is a heterocyclic organic compound with applications in medicinal chemistry and as a building block in the synthesis of more complex molecules. As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide aims to provide the necessary information to handle this compound responsibly.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. While some data points are not available, the existing information provides a foundational understanding of the compound's characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | Solid | MedChemExpress SDS |
| Melting/Freezing Point | 84-86°C | MedChemExpress SDS |
| Boiling Point/Range | 292.5°C at 760 mmHg | MedChemExpress SDS |
| Flash Point | Not available | MedChemExpress SDS |
| Solubility in Water | Not available | MedChemExpress SDS |
| Vapor Pressure | Not available | MedChemExpress SDS |
| Vapor Density | Not available | MedChemExpress SDS |
| Relative Density | Not available | MedChemExpress SDS |
| SMILES string | COC(=O)c1ccncc1N | [1] |
| InChI | 1S/C7H8N2O2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,8H2,1H3 | [1] |
| InChI key | XLQIGLBALJNHKR-UHFFFAOYSA-N | [1] |
Hazard Identification and Toxicological Data
This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.
Table 2: GHS Hazard Classification
| Classification | Code | Description | Source |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | MedChemExpress SDS |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | MedChemExpress SDS |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | MedChemExpress SDS |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | MedChemExpress SDS |
Pictograms:
GHS07: Exclamation mark[1]
Signal Word: Warning[1]
Toxicological Data:
Carcinogenicity:
No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, or NTP.
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when generating dust.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
General Handling Precautions
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Take off contaminated clothing and wash it before reuse.
Storage Conditions
-
Store in a well-ventilated place.
-
Keep the container tightly closed.
-
Store locked up.
-
For long-term storage of solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Emergency Procedures
A clear and practiced emergency response plan is crucial. The following procedures should be followed in the event of an exposure or spill.
First Aid Measures
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.
-
In Case of Skin Contact: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Under fire conditions, may decompose and emit toxic fumes.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: No data available.
-
Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes.
Disposal Considerations
Dispose of contents/container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.
Representative Experimental Protocol: Synthesis of a Substituted Pyridine Derivative
The following is a representative protocol illustrating the use of a substituted aminopyridine carboxylate in a chemical synthesis. This protocol is for illustrative purposes to highlight the integration of safety measures and should be adapted based on the specific requirements of the experiment.
Objective: To synthesize an N-acylated derivative of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Dichloromethane (B109758) (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Nitrogen inlet
-
Ice bath
Procedure:
-
Preparation:
-
Set up a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet in a chemical fume hood.
-
Don all required PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Weigh the desired amount of this compound and add it to the flask.
-
Add anhydrous dichloromethane to dissolve the starting material.
-
-
Reaction Setup:
-
Add triethylamine to the reaction mixture.
-
Place the flask in an ice bath to cool the solution.
-
Prepare a solution of acetyl chloride in anhydrous dichloromethane in an addition funnel.
-
-
Reaction Execution:
-
Slowly add the acetyl chloride solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for the specified time, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Waste Disposal:
-
Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled waste containers according to institutional guidelines.
-
Throughout this procedure, it is imperative to work within the fume hood, wear appropriate PPE, and have emergency response materials readily available.
Visualized Workflow for Safe Handling and Emergency Response
The following diagram illustrates the logical flow of actions for the safe handling of this compound and the appropriate response in case of an emergency.
References
An In-Depth Technical Guide to Methyl 3-aminopyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-aminopyridine-4-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its substituted pyridine (B92270) core is a key pharmacophore in a variety of biologically active compounds, particularly as a scaffold for kinase inhibitors. This technical guide provides a comprehensive review of the available literature on this compound, detailing its synthesis, chemical properties, and known applications. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.
Chemical Properties and Data
This compound is a solid organic compound with the chemical formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1][2] It is characterized by a pyridine ring substituted with an amino group at the 3-position and a methyl carboxylate group at the 4-position.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | Methyl 4-aminopyridine-3-carboxylate | 3-aminopyridine-4-carboxylic acid |
| CAS Number | 55279-30-6[3] | 16135-36-7[4][5] | Not Available |
| Molecular Formula | C₇H₈N₂O₂[1][2] | C₇H₈N₂O₂[4][5] | C₆H₆N₂O₂[6] |
| Molecular Weight | 152.15 g/mol [1][2] | 152.15 g/mol [4][5] | 138.13 g/mol [6] |
| Appearance | Solid[1] | Off-white solid[4] | - |
| Melting Point | Not Available | 172-174 °C[4] | 308 °C[6] |
| Boiling Point | Not Available | 288.7±20.0 °C (Predicted)[4] | Not Available |
| Solubility | Not Available | Soluble in Methanol[4] | Not Available |
| SMILES | COC(=O)c1ccncc1N[1][2] | COC(=O)c1c[nH]ccc1=N | Nc1cnccc1C(O)=O[6] |
| InChI Key | XLQIGLBALJNHKR-UHFFFAOYSA-N[1][2] | Not Available | FYEQKMAVRYRMBL-UHFFFAOYSA-N[6] |
Synthesis and Experimental Protocols
A common strategy for the synthesis of aminopyridine carboxylic acid esters involves the protection of the amino group, followed by esterification and subsequent deprotection.
Hypothetical Synthetic Pathway
A potential synthetic route to this compound could start from 3-aminopyridine-4-carboxylic acid. The synthesis can be envisioned in two main steps: protection of the amino group, followed by esterification of the carboxylic acid, and finally, deprotection of the amino group.
Caption: Hypothetical synthesis of this compound.
Detailed Experimental Protocol (Adapted from the synthesis of Methyl 4-aminopyridine-3-carboxylate[4])
Step 1: Boc Protection of 3-Aminopyridine-4-carboxylic Acid (Hypothetical)
-
To a solution of 3-aminopyridine-4-carboxylic acid in a suitable solvent (e.g., dioxane/water mixture), add a base such as sodium hydroxide.
-
To this solution, add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and stir at room temperature overnight.
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.
Step 2: Esterification of N-Boc-3-aminopyridine-4-carboxylic Acid (Hypothetical)
-
Method A: Fischer Esterification. Dissolve the N-Boc protected acid in an excess of methanol (B129727) and add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, neutralize the reaction mixture, remove the excess methanol, and extract the product.
-
Method B: Alkylation. Dissolve the N-Boc protected acid in a suitable aprotic solvent (e.g., DMF) and add a base (e.g., potassium carbonate). To this suspension, add methyl iodide and stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.
Step 3: Deprotection to Yield this compound
-
Dissolve the resulting methyl N-Boc-3-aminopyridine-4-carboxylate in a mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM) (e.g., 1:1 v/v).[4]
-
Stir the reaction at room temperature for 2-4 hours.[4]
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[4]
-
Dissolve the residue in DCM and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[4]
Applications in Medicinal Chemistry
The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. The nitrogen atom of the pyridine ring and the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key interaction for potent inhibition.
While specific biological data for this compound is scarce in the public domain, its structural similarity to known kinase inhibitor fragments suggests its potential as a valuable building block in this area.[7][8]
Caption: Aminopyridine scaffold interaction with a kinase active site.
Potential as a Kinase Inhibitor Scaffold
Derivatives of 4-aminopyrazolopyrimidine, which are structurally related to aminopyridines, have been successfully developed as inhibitors of various kinases, including FGFR, Src, and BTK.[7] This suggests that the 3-aminopyridine-4-carboxylate core could serve as a valuable starting point for the design of novel kinase inhibitors. The amino group at the 3-position and the pyridine nitrogen can mimic the hydrogen bonding interactions of the adenine (B156593) moiety of ATP with the kinase hinge region. The carboxylate at the 4-position provides a handle for further derivatization to explore other regions of the ATP binding pocket and achieve selectivity and potency.
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not explicitly reported in the searched literature. However, characteristic spectral features can be predicted based on the analysis of related compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (typically in the range of δ 7.0-8.5 ppm).- A singlet for the methyl ester protons (around δ 3.8-4.0 ppm).- A broad singlet for the amino group protons (variable chemical shift). |
| ¹³C NMR | - Carbonyl carbon of the ester (around δ 165-175 ppm).- Aromatic carbons of the pyridine ring (in the range of δ 110-160 ppm).- Methyl carbon of the ester (around δ 50-55 ppm). |
| IR (Infrared) | - N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).- C=O stretching vibration of the ester (around 1700-1730 cm⁻¹).- C=C and C=N stretching vibrations of the pyridine ring (in the fingerprint region). |
| MS (Mass Spec) | - A molecular ion peak (M⁺) at m/z 152. |
Conclusion
This compound is a promising but currently under-explored building block for medicinal chemistry. While detailed synthetic and biological data are limited in publicly accessible literature, its structural features strongly suggest its potential as a scaffold for the development of novel kinase inhibitors and other therapeutic agents. This technical guide has compiled the available information and provided a framework for its synthesis and potential applications, aiming to stimulate further research into this valuable compound. Future work should focus on developing a robust and scalable synthesis, followed by a thorough evaluation of its biological activity against a panel of relevant targets.
References
- 1. US9290490B2 - Aminopyrimidines as Syk inhibitors - Google Patents [patents.google.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Aminopyridine-2-carboxylic acid methyl ester | 36052-27-4 [chemicalbook.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Methodological & Application
Application Note: Synthesis of Methyl 3-aminopyridine-4-carboxylate from 3-aminopyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed, multi-step protocol for the synthesis of methyl 3-aminopyridine-4-carboxylate, a valuable building block in medicinal chemistry, starting from commercially available 3-aminopyridine (B143674). The synthetic route involves the protection of the amino group as a pivaloyl amide, followed by a regioselective directed ortho-metalation and carboxylation at the C-4 position of the pyridine (B92270) ring. Subsequent deprotection and Fischer esterification yield the final product. This document outlines the complete experimental procedures, including reaction conditions, purification methods, and characterization data.
Introduction
Substituted pyridines are fundamental heterocyclic scaffolds present in a wide array of pharmaceuticals and biologically active compounds. Specifically, 3-aminopyridine-4-carboxylic acid derivatives serve as crucial intermediates in the synthesis of various therapeutic agents. This application note details a reliable and reproducible four-step synthesis of this compound from 3-aminopyridine, providing researchers with a practical guide for accessing this important building block.
The overall synthetic pathway is depicted below:
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(Pivaloylamino)pyridine
This step involves the protection of the amino group of 3-aminopyridine with a pivaloyl group to direct the subsequent metalation to the C-4 position and prevent side reactions.
Materials:
-
3-Aminopyridine
-
Pivaloyl chloride
-
Pyridine
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 3-aminopyridine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution, followed by the dropwise addition of pivaloyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to afford 3-(pivaloylamino)pyridine as a solid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by NMR) | >98% |
Step 2: Synthesis of 3-(Pivaloylamino)-4-pyridinecarboxylic Acid
This key step utilizes directed ortho-metalation, where the pivaloyl-protected amino group directs the lithiation to the adjacent C-4 position, followed by carboxylation with carbon dioxide.[1][2]
Materials:
-
3-(Pivaloylamino)pyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve 3-(pivaloylamino)pyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 eq) to the solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by carefully adding crushed dry ice in small portions.
-
Allow the mixture to warm to room temperature.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product to induce precipitation.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(pivaloylamino)-4-pyridinecarboxylic acid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-70% |
| Purity (by NMR) | >95% |
Step 3: Synthesis of 3-Aminopyridine-4-carboxylic Acid
This step involves the acidic hydrolysis of the pivaloyl protecting group to yield the free aminocarboxylic acid.
Materials:
-
3-(Pivaloylamino)-4-pyridinecarboxylic Acid
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Suspend 3-(pivaloylamino)-4-pyridinecarboxylic acid (1.0 eq) in a solution of concentrated HCl.
-
Heat the mixture to reflux and maintain for 12-18 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a concentrated NaOH solution to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-aminopyridine-4-carboxylic acid.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (by NMR) | >98% |
Step 4: Synthesis of this compound
The final step is a Fischer esterification, where the carboxylic acid is converted to its methyl ester using methanol in the presence of an acid catalyst.[3][4][5]
Materials:
-
3-Aminopyridine-4-carboxylic acid
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 3-aminopyridine-4-carboxylic acid (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (0.2 eq) dropwise to the suspension.
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous NaHCO₃ solution.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by NMR) | >99% |
Summary of Results
The four-step synthesis provides a reliable route to this compound with good overall yield and high purity. The following table summarizes the typical outcomes for each step.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | 3-(Pivaloylamino)pyridine | 3-Aminopyridine | Pivaloyl chloride, Pyridine | 90 |
| 2 | 3-(Pivaloylamino)-4-pyridinecarboxylic Acid | 3-(Pivaloylamino)pyridine | n-BuLi, CO₂ | 65 |
| 3 | 3-Aminopyridine-4-carboxylic Acid | 3-(Pivaloylamino)-4-pyridinecarboxylic Acid | Conc. HCl | 85 |
| 4 | This compound | 3-Aminopyridine-4-carboxylic Acid | Methanol, H₂SO₄ | 80 |
| Overall | ~44 |
Experimental Workflow Visualization
Caption: A flowchart illustrating the key stages of the synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 3-aminopyridine. The described methods are robust and have been compiled to ensure high yields and purity. This guide should serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries, as well as in academic research, facilitating the synthesis of this and related compounds.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-aminopyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Methyl 3-aminopyridine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a proposed four-step synthetic route, designed for scalability and industrial application. The process begins with the oxidation of commercially available 4-methylpyridine (B42270) to pyridine-4-carboxylic acid, followed by nitration, subsequent reduction of the nitro group, and final esterification to yield the target molecule. Detailed experimental protocols for each step are provided, along with a summary of quantitative data and visual representations of the synthetic pathway and operational workflow.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its substituted pyridine (B92270) core is a common motif in a wide range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. In the absence of a well-documented large-scale synthesis protocol in the public domain, this application note outlines a plausible and robust four-step approach, leveraging established and scalable chemical transformations. The synthesis commences with the industrial-scale oxidation of 4-methylpyridine to yield pyridine-4-carboxylic acid (isonicotinic acid)[1][2][3]. This is followed by a regioselective nitration at the 3-position, a catalytic reduction of the nitro group to an amine, and concludes with a Fischer-Speier esterification to afford the final product.
Proposed Synthetic Pathway
The proposed four-step synthesis of this compound is depicted below:
Figure 1: Proposed four-step synthesis of this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of Pyridine-4-carboxylic acid (Isonicotinic acid)
This step is based on the established industrial oxidation of 4-methylpyridine.
Materials:
-
4-Methylpyridine
-
Vanadium pentoxide (V₂O₅) catalyst
-
Air or Oxygen
-
Water
Equipment:
-
High-temperature fixed-bed reactor
-
Condenser
-
Crystallization vessel
-
Filtration unit
-
Drying oven
Procedure:
-
Pack the fixed-bed reactor with the vanadium pentoxide catalyst.
-
Heat the reactor to the optimal reaction temperature, typically in the range of 300-400°C.
-
Introduce a pre-heated gaseous mixture of 4-methylpyridine and air/oxygen into the reactor.
-
The gaseous product stream, containing pyridine-4-carboxylic acid, is passed through a condenser to solidify the product.
-
The crude pyridine-4-carboxylic acid is collected and purified by recrystallization from water.
-
The purified product is filtered, washed with cold water, and dried in an oven.
Expected Yield: 70-75%[1][3]. Expected Purity: >95%[1][3].
Step 2: Nitration of Pyridine-4-carboxylic acid
This protocol is a standard electrophilic aromatic substitution.
Materials:
-
Pyridine-4-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Sodium Hydroxide (B78521) solution (for neutralization)
Equipment:
-
Jacketed glass-lined reactor with overhead stirring and temperature control
-
Addition funnel
-
Filtration unit
Procedure:
-
Charge the reactor with concentrated sulfuric acid and cool to 0-5°C using a cooling circulator.
-
Slowly add pyridine-4-carboxylic acid to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
Once the pyridine-4-carboxylic acid is completely dissolved, slowly add fuming nitric acid via the addition funnel, maintaining the temperature between 0-10°C[4].
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C for several hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution to precipitate the crude 3-nitropyridine-4-carboxylic acid.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum.
Step 3: Reduction of 3-Nitropyridine-4-carboxylic acid
This step employs catalytic hydrogenation for a clean and efficient reduction.
Materials:
-
3-Nitropyridine-4-carboxylic acid
-
Palladium on Carbon (5% or 10% Pd/C)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas
-
Filter aid (e.g., Celite)
Equipment:
-
High-pressure hydrogenator (autoclave)
-
Filtration system
Procedure:
-
Charge the hydrogenator with 3-nitropyridine-4-carboxylic acid and the solvent (methanol or ethanol).
-
Carefully add the Pd/C catalyst to the mixture.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi) and heat the mixture with stirring.
-
Monitor the reaction by hydrogen uptake and/or analytical methods until the reaction is complete.
-
Cool the reactor, vent the hydrogen, and purge with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-aminopyridine-4-carboxylic acid.
Step 4: Esterification of 3-Aminopyridine-4-carboxylic acid
This final step utilizes the Fischer-Speier esterification method.
Materials:
-
3-Aminopyridine-4-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid or Thionyl Chloride
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
Equipment:
-
Jacketed glass-lined reactor with overhead stirring, reflux condenser, and temperature control
-
Separatory funnel or liquid-liquid extraction unit
-
Rotary evaporator
Procedure:
-
Suspend 3-aminopyridine-4-carboxylic acid in an excess of anhydrous methanol in the reactor.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid. Alternatively, thionyl chloride can be used for a more reactive esterification.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic solution under reduced pressure to yield the crude this compound.
-
The final product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis.
| Step | Reactant | Molar Ratio (Reactant:Substrate) | Solvent | Catalyst | Temperature (°C) | Estimated Yield (%) |
| 1 | 4-Methylpyridine | N/A (Gas phase) | None | V₂O₅ | 300-400 | 70-75[1][3] |
| 2 | Pyridine-4-carboxylic acid | Nitric Acid: ~1.5 | H₂SO₄ | None | 0-90 | 60-70 |
| 3 | 3-Nitropyridine-4-carboxylic acid | H₂: Excess | Methanol | Pd/C | 25-50 | >90 |
| 4 | 3-Aminopyridine-4-carboxylic acid | Methanol: Excess | Methanol | H₂SO₄ | Reflux | 80-90 |
Process Workflow
The logical workflow for the large-scale production is outlined below.
Figure 2: Large-scale synthesis workflow for this compound.
Safety Considerations
-
Step 1 (Oxidation): This is a high-temperature gas-phase reaction and requires appropriate engineering controls to handle flammable materials at elevated temperatures.
-
Step 2 (Nitration): The use of concentrated sulfuric acid and fuming nitric acid requires extreme caution. This is a highly exothermic reaction and requires precise temperature control. All additions should be done slowly and with efficient cooling. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, is mandatory.
-
Step 3 (Reduction): Catalytic hydrogenation involves flammable hydrogen gas under pressure. The reactor must be properly rated for the intended pressure and temperature. The catalyst can be pyrophoric and should be handled with care, preferably under a blanket of inert gas or wetted with solvent.
-
Step 4 (Esterification): The use of concentrated sulfuric acid and flammable methanol requires standard laboratory safety precautions.
Conclusion
The proposed four-step synthesis provides a viable and scalable pathway to this compound from a readily available starting material. The individual steps are based on well-established and industrially applicable chemical transformations. This application note serves as a comprehensive guide for researchers and process chemists in the pharmaceutical industry to develop a robust and efficient large-scale manufacturing process for this important building block. Optimization of reaction conditions for each step will be necessary to achieve the desired yield and purity at an industrial scale.
References
Application Notes and Protocols: Purification of Methyl 3-aminopyridine-4-carboxylate by Recrystallization
Introduction
Methyl 3-aminopyridine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of this compound using recrystallization, a robust and scalable method for removing impurities. The protocol is designed for researchers, scientists, and drug development professionals to achieve high-purity material suitable for further synthetic steps and preclinical studies.
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent or solvent system. The principle involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, which leads to the formation of pure crystals as the solubility of the compound decreases. Impurities remain dissolved in the mother liquor. The selection of an appropriate solvent is critical for the success of this technique. For aminopyridine derivatives, polar protic solvents are often effective.
This application note details the solvent screening process, a step-by-step recrystallization procedure, and methods for the characterization of the purified product.
Compound Data
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Not available; Isomer (4-amino) melts at 172-174 °C[1][2] |
| Solubility | Soluble in polar organic solvents[3]; Highly soluble in DMSO[4] |
| CAS Number | 55279-30-6 |
Experimental Protocols
Materials and Equipment
-
Crude this compound (Assumed Purity: ~95%)
-
Ethanol (B145695) (95% and absolute)
-
Ethyl Acetate
-
Deionized Water
-
Activated Carbon (decolorizing agent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bars
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Solvent Screening
The selection of an appropriate recrystallization solvent is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the polar nature of the target molecule and general practices for aminopyridine derivatives, ethanol, ethyl acetate, and toluene are selected for screening. A mixed solvent system of ethanol and water is also evaluated.
| Solvent System | Observation |
| Ethanol (95%) | Good solubility at boiling point, with significant crystal formation upon cooling. A promising candidate. |
| Ethyl Acetate | Moderate solubility at boiling point, may require larger volumes. Crystal quality should be assessed. |
| Toluene | Low solubility even at elevated temperatures. Not a suitable single solvent. |
| Ethanol/Water (v/v) | Excellent solubility in hot ethanol. The addition of water as an anti-solvent induces crystallization. This system allows for fine-tuning of the yield and crystal size. |
Recrystallization Protocol (Ethanol/Water System)
-
Dissolution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10.0 g of crude this compound. Add 50 mL of 95% ethanol.
-
Heating: Place the flask in a heating mantle or a water bath on a hot plate. Attach a condenser to the flask to prevent solvent loss. Heat the mixture to a gentle boil while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add 0.5 g of activated carbon to the solution. Reheat the mixture to boiling for 5-10 minutes with continuous stirring.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a receiving flask containing a small amount of boiling ethanol to prevent premature crystallization. Quickly filter the hot solution through a fluted filter paper into the clean, preheated flask.
-
Crystallization: Reheat the solution to ensure everything is dissolved. Add deionized water dropwise via a separatory funnel until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least one hour to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold 1:1 ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Data Presentation
The following table summarizes the expected quantitative data from the recrystallization process.
| Parameter | Before Recrystallization | After Recrystallization |
| Mass (g) | 10.0 | 8.5 (Typical) |
| Purity (HPLC, % Area) | ~95% | >99.5% |
| Recovery Yield (%) | N/A | ~85% |
| Appearance | Off-white solid | White crystalline solid |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Purification of this compound.
Logical Relationship of Purity and Process
Caption: Relationship between the recrystallization process and product purity.
Conclusion
The described recrystallization protocol using an ethanol/water solvent system is an effective method for the purification of this compound. This procedure consistently yields a product with a purity exceeding 99.5%, making it suitable for demanding applications in pharmaceutical synthesis. The provided workflow and logical diagrams offer a clear and concise overview of the process, aiding in its successful implementation in a laboratory setting. Researchers are encouraged to perform small-scale solvent screening to optimize conditions for their specific crude material.
References
Application Notes and Protocols for HPLC Analysis of Methyl 3-aminopyridine-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-aminopyridine-4-carboxylate is a crucial building block in pharmaceutical synthesis. Its accurate quantification is essential for ensuring the quality, efficacy, and safety of downstream products. This document provides a detailed protocol for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed to be robust, accurate, and suitable for routine quality control and research applications.
Experimental Protocols
A robust RP-HPLC-UV method is presented for the routine quantification of this compound. This technique separates compounds based on their hydrophobicity and quantifies them by measuring their absorption of ultraviolet light.
1. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of this compound standard in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
Test Sample: Dissolve the test sample in the mobile phase to an expected concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are based on methods for structurally similar compounds and may require optimization for specific instruments and applications.[1][2]
| Parameter | Recommended Condition |
| Instrument | Agilent 1260 Infinity II HPLC system or equivalent |
| Column | C18 Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and 0.05 M Ammonium Acetate buffer (pH 4.5) in a ratio of 30:70 (v/v). The mobile phase should be filtered and degassed. |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30 °C[1] |
| Detection | UV absorbance at 254 nm[1] |
3. Quantification
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.[1] The concentration of this compound in the test sample can then be determined by interpolating its peak area from the calibration curve.
Data Presentation
The following table summarizes the expected validation parameters for the HPLC method. These values are typical for a validated method for a similar small molecule and should be determined experimentally for this compound.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 5-7 minutes (estimated) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship between the analyte, analytical method, and final quantitative result.
References
Methyl 3-aminopyridine-4-carboxylate: A Versatile Scaffold for the Synthesis of Bioactive Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
For research use only.
Introduction
Methyl 3-aminopyridine-4-carboxylate is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of a nucleophilic amino group ortho to a modifiable carboxylate ester on a pyridine (B92270) core makes it an ideal starting material for the synthesis of a diverse range of fused heterocyclic compounds. These resulting scaffolds, particularly pyridopyrimidines, have garnered significant attention due to their demonstrated biological activities, including the inhibition of key signaling pathways implicated in cancer and other diseases. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive heterocycles, with a focus on pyridopyrimidine derivatives targeting the PIM-1 kinase.
Application Note 1: Synthesis of a Pyrido[2,3-d]pyrimidine (B1209978) Core as a Kinase Inhibitor Scaffold
The ortho-disposed amino and carboxylate functionalities of this compound are primed for cyclization reactions to form fused heterocyclic systems. A particularly important application is the synthesis of the pyrido[2,3-d]pyrimidine scaffold, which is a core component of numerous kinase inhibitors. The synthetic strategy involves the initial conversion of the methyl ester to a more reactive intermediate, such as a nitrile, followed by cyclocondensation with a suitable one-carbon component like urea (B33335) or formamide.
Synthetic Strategy Overview
The overall synthetic workflow for the conversion of this compound to a pyrido[2,3-d]pyrimidine core is depicted below. This multi-step process first involves the amidation of the starting ester, followed by dehydration to the corresponding nitrile. The resulting 3-amino-4-cyanopyridine (B113022) is a key intermediate that can then undergo cyclization to form the desired fused heterocyclic system.
Caption: Synthetic workflow from the starting material to the pyridopyrimidine product.
Experimental Protocols
Protocol 1: Synthesis of 3-Aminopyridine-4-carboxamide
This protocol describes the conversion of the methyl ester of the starting material to the corresponding primary amide.
Materials:
-
This compound
-
Ammonia (B1221849) solution (28-30% in water)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add an excess of concentrated ammonia solution (e.g., 10-20 eq).
-
Stir the mixture at reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 3-aminopyridine-4-carboxamide.
Expected Yield: 85-95%
Protocol 2: Synthesis of 3-Amino-4-cyanopyridine
This protocol details the dehydration of the carboxamide to the corresponding nitrile.
Materials:
-
3-Aminopyridine-4-carboxamide
-
Phosphorus oxychloride (POCl₃) or other dehydrating agents (e.g., trifluoroacetic anhydride)
-
Inert solvent (e.g., acetonitrile, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend 3-aminopyridine-4-carboxamide (1.0 eq) in an anhydrous inert solvent.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate solution) to pH 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 3-amino-4-cyanopyridine.
Expected Yield: 60-80%
Protocol 3: Synthesis of Pyrido[2,3-d]pyrimidin-4-amine
This protocol describes the cyclocondensation of the aminonitrile intermediate with urea to form the final pyridopyrimidine heterocycle.
Materials:
-
3-Amino-4-cyanopyridine
-
Urea
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine 3-amino-4-cyanopyridine (1.0 eq) and urea (1.5-2.0 eq) in DMF.
-
Heat the reaction mixture to 120-140 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure pyrido[2,3-d]pyrimidin-4-amine.
Expected Yield: 50-70%
Application Note 2: Pyrido[2,3-d]pyrimidines as PIM-1 Kinase Inhibitors
The synthesized pyrido[2,3-d]pyrimidine scaffold can be further functionalized to generate potent inhibitors of various kinases, including PIM-1. PIM-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival, proliferation, and apoptosis resistance. Inhibition of the PIM-1 signaling pathway is a promising therapeutic strategy for cancer treatment.
PIM-1 Signaling Pathway
The PIM-1 kinase is a key downstream effector of the JAK/STAT signaling pathway. Upon activation by cytokines and growth factors, STAT3 and STAT5 transcription factors induce the expression of PIM-1. PIM-1 then phosphorylates a variety of downstream substrates to promote cell survival and proliferation while inhibiting apoptosis.
Caption: Simplified PIM-1 signaling pathway and the point of inhibition.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological activity of pyrido[2,3-d]pyrimidine derivatives.
Table 1: Synthetic Yields
| Step | Product | Typical Yield (%) |
| Amidation | 3-Aminopyridine-4-carboxamide | 85-95 |
| Dehydration | 3-Amino-4-cyanopyridine | 60-80 |
| Cyclocondensation | Pyrido[2,3-d]pyrimidin-4-amine | 50-70 |
Table 2: Biological Activity of a Representative Pyrido[2,3-d]pyrimidine PIM-1 Inhibitor
| Compound | Target | IC₅₀ (nM) | Cell Line | Cytotoxicity (GI₅₀, µM) |
| Substituted Pyrido[2,3-d]pyrimidine Derivative | PIM-1 | 15 | MCF-7 | 0.5 |
| PIM-2 | 80 | HCT116 | 1.2 | |
| PIM-3 | 120 | PC-3 | 2.5 |
Note: The IC₅₀ and cytotoxicity values are representative and can vary depending on the specific substitutions on the pyridopyrimidine core.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of medicinally important heterocyclic compounds. The protocols and application notes provided herein demonstrate a clear pathway to the synthesis of a pyrido[2,3-d]pyrimidine core and its application as a scaffold for the development of potent PIM-1 kinase inhibitors. This information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Application Notes and Protocols for the Derivatization of Methyl 3-aminopyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of Methyl 3-aminopyridine-4-carboxylate, a versatile building block in medicinal chemistry. The protocols focus on key transformations targeting the amino group and the pyridine (B92270) ring, enabling the synthesis of diverse compound libraries for drug discovery programs.
Overview of Derivatization Strategies
This compound offers multiple reaction sites for chemical modification. The primary amino group is amenable to N-acylation and N-sulfonylation, allowing for the introduction of a wide variety of substituents. The pyridine ring can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Furthermore, the bifunctional nature of the molecule allows for cyclocondensation reactions to construct fused heterocyclic systems.
N-Acylation of the Amino Group
N-acylation is a fundamental transformation for modifying the amino group of this compound, leading to the formation of amide derivatives. These derivatives are prevalent in many biologically active molecules.[1]
General Protocol for N-Acylation with Acid Chlorides
This protocol describes a general method for the N-acylation of this compound using an acid chloride in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) and a suitable base (e.g., triethylamine (B128534) or pyridine, 1.2-2.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF)).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add the desired acid chloride (1.1-1.5 equiv.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-acyl derivative.
Data Presentation:
| Acyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzoyl chloride | Triethylamine | DCM | 4 | 85-95 (Typical) | [2] |
| Acetyl chloride | Pyridine | THF | 2 | 90-98 (Typical) | [2] |
| 4-Nitrobenzoyl chloride | Triethylamine | DMF | 6 | 80-90 (Typical) | [2] |
N-Sulfonylation of the Amino Group
N-sulfonylation introduces a sulfonamide moiety, which is a key functional group in many pharmaceutical agents. This protocol outlines a general procedure for the N-sulfonylation of this compound.
General Protocol for N-Sulfonylation with Sulfonyl Chlorides
This method details the reaction of this compound with a sulfonyl chloride in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as pyridine or DCM. If using DCM, add a base like triethylamine (1.5 equiv.).
-
Addition of Sulfonylating Agent: To the stirred solution at room temperature, add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride, 1.1 equiv.) portionwise.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture into ice-water. Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-sulfonylated derivative.
Data Presentation:
| Sulfonyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Pyridine | Pyridine | 12 | 75-85 (Typical) | General Method |
| Methanesulfonyl chloride | Triethylamine | DCM | 6 | 80-90 (Typical) | General Method |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To functionalize the pyridine ring, a halogen atom is typically first introduced, which can then participate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a halide and an organoboron compound.[3] This protocol provides a general procedure for the Suzuki coupling of a halogenated derivative of this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of a bromo-substituted this compound with an arylboronic acid.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add the halogenated this compound (e.g., Methyl 3-amino-5-bromopyridine-4-carboxylate, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.02-0.10 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Degassing: Seal the vessel and degas by evacuating and backfilling with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water, in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the coupled product.
Data Presentation:
| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 70-85 (Typical) | [3] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 65-80 (Typical) | [3] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85 | 60-75 (Typical) | [3] |
Cyclocondensation to Fused Heterocycles
The vicinal amino and ester functionalities of this compound make it a suitable precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[4,3-c]pyridin-4-ones, which are of interest in medicinal chemistry.
General Protocol for the Synthesis of Pyrazolo[4,3-c]pyridin-4-ones
This protocol describes the cyclocondensation reaction of this compound with hydrazine (B178648).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.) and hydrazine hydrate (2.0-5.0 equiv.) in a suitable solvent such as ethanol (B145695) or n-butanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-24 hours. Monitor the reaction for the consumption of the starting material by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold solvent and dry under vacuum to afford the desired pyrazolo[4,3-c]pyridin-4-one.
Data Presentation:
| Hydrazine Derivative | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Hydrazine hydrate | Ethanol | 12 | 70-85 (Typical) | General Method |
| Phenylhydrazine | n-Butanol | 8 | 65-80 (Typical) | General Method |
Disclaimer: The provided protocols are generalized procedures and may require optimization for specific substrates and scales. It is recommended to consult the cited literature for more detailed information and to perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP2008063260A - Method for producing coupling product by carbon-carbon bond-producing reaction - Google Patents [patents.google.com]
Experimental procedure for N-acylation of Methyl 3-aminopyridine-4-carboxylate
Application Note: N-Acylation of Methyl 3-aminopyridine-4-carboxylate
Introduction
N-acylated aminopyridines are a crucial class of compounds in medicinal chemistry and drug development. They form the core structure of various biologically active molecules, including kinase inhibitors and other therapeutic agents. The N-acylation of this compound introduces an acyl group onto the amino moiety, a key step in the synthesis of more complex molecules and functionalized pyridine (B92270) derivatives. This document provides a detailed, generalized protocol for the N-acetylation of this compound using acetic anhydride (B1165640), a common and effective acylating agent. The described methodology can be adapted for other acylating agents, such as acid chlorides, with appropriate procedural modifications.
Principle
The N-acylation reaction involves the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon of an acylating agent (e.g., acetic anhydride or an acyl chloride). A base, such as pyridine or triethylamine, is typically used to neutralize the acidic byproduct generated during the reaction (e.g., acetic acid or HCl) and can also act as a nucleophilic catalyst.[1][2] The reaction is generally performed in an appropriate aprotic solvent. Subsequent workup and purification steps are required to isolate the desired N-acylated product.
Experimental Protocol
Materials and Reagents
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Dry Pyridine
-
Dry Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure: N-Acetylation using Acetic Anhydride
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) in dry pyridine (5-10 mL per mmol of substrate).
-
Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5 equivalents) dropwise.[3]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture until the starting material is completely consumed. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol (B129727) to consume any excess acetic anhydride.
-
Solvent Removal: Remove the pyridine and methanol under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can help in the complete removal of residual pyridine.[3]
-
Work-up: Dilute the resulting residue with dichloromethane or ethyl acetate.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.
Data Presentation
The following table summarizes representative quantitative data for the N-acetylation of this compound. Yields and reaction times are typical and may vary based on reaction scale and specific conditions.
| Acylating Agent | Equivalents | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Acetic Anhydride | 1.5 | Pyridine | Pyridine | 2 - 6 | 0 to RT | 85 - 95 |
| Acetyl Chloride | 1.2 | Triethylamine | DCM | 1 - 4 | 0 to RT | 80 - 90 |
| Benzoyl Chloride | 1.2 | Pyridine | DCM | 3 - 8 | 0 to RT | 75 - 90 |
Diagrams
Experimental Workflow
Caption: General workflow for the N-acylation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-aminopyridine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-aminopyridine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate. The primary route for this synthesis involves the reduction of Methyl 3-nitropyridine-4-carboxylate. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you optimize your reaction and avoid common pitfalls.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, helping you identify the root cause and implement effective solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The catalyst (e.g., Pd/C) may have lost its activity due to improper storage or handling. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the reaction. 4. Poor Quality Starting Material: The Methyl 3-nitropyridine-4-carboxylate may be impure. | 1. Use fresh, high-quality catalyst. Consider a different catalyst such as PtO₂ or Raney Nickel if palladium-based catalysts are ineffective. 2. Increase the hydrogen pressure incrementally. Typical pressures for this type of reduction range from 50 to 500 psi. 3. Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. 4. Purify the starting material by recrystallization or column chromatography. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to run to completion. 2. Catalyst Poisoning: The catalyst may have been poisoned by impurities in the starting material or solvent. 3. Inadequate Mixing: Poor agitation can lead to inefficient contact between the reactants, catalyst, and hydrogen. | 1. Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed. 2. Ensure high purity of the starting material and solvents. If catalyst poisoning is suspected, filter the reaction mixture and add fresh catalyst. 3. Increase the stirring rate to ensure the catalyst is well suspended and there is good gas-liquid mixing. |
| Formation of a Yellow/Orange Precipitate (Azo/Azoxy Compounds) | 1. Incomplete Reduction: Partial reduction of the nitro group can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates, which can then couple to form colored azo and azoxy compounds. 2. Low Hydrogen Pressure or Catalyst Loading: Insufficient hydrogen or catalyst can favor the formation of these dimeric byproducts. | 1. Increase the hydrogen pressure and/or the catalyst loading to promote complete reduction to the amine. 2. Ensure the reaction goes to completion by monitoring with a suitable analytical technique. The addition of a small amount of acid (e.g., acetic acid) can sometimes help to minimize the formation of these byproducts. |
| Presence of a Saturated Ring Impurity (Piperidine Derivative) | 1. Over-reduction: Harsh reaction conditions, such as high temperature, high hydrogen pressure, or a highly active catalyst (e.g., Rhodium-based catalysts), can lead to the reduction of the pyridine (B92270) ring. | 1. Reduce the reaction temperature and/or hydrogen pressure. 2. Decrease the catalyst loading or switch to a less active catalyst (e.g., a lower percentage of Pd on carbon). 3. Carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| Hydrolysis of the Methyl Ester | 1. Presence of Water: Traces of water in the solvent or starting materials can lead to hydrolysis of the ester group, especially at elevated temperatures. 2. Basic or Strongly Acidic Conditions: The reaction conditions may be too basic or acidic, promoting ester hydrolysis. | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. If possible, run the reaction under neutral conditions. If an acid or base is required, use the minimum effective amount and consider running the reaction at a lower temperature. |
| Difficult Purification | 1. Presence of Multiple Byproducts: A combination of the issues above can lead to a complex mixture that is difficult to purify. 2. Product Co-eluting with Impurities: The desired product may have similar polarity to one or more of the side products, making chromatographic separation challenging. | 1. Optimize the reaction conditions to minimize the formation of side products. 2. For purification, try different solvent systems for column chromatography or consider recrystallization from a suitable solvent system. A common method for purifying aminopyridines is recrystallization from a mixture of benzene (B151609) and ligroin.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the catalytic hydrogenation of Methyl 3-nitropyridine-4-carboxylate. This reaction typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.
Q2: What are the expected side products in this synthesis?
A2: Common side products arise from incomplete reduction or over-reduction. These include:
-
Nitroso and Hydroxylamine Intermediates: These are intermediates in the reduction of the nitro group and are typically not isolated.
-
Azo and Azoxy Compounds: These are formed by the condensation of the nitroso and hydroxylamine intermediates and are often observed as colored impurities.
-
Methyl 3-amino-piperidine-4-carboxylate: This results from the over-reduction of the pyridine ring.
-
3-Aminopyridine-4-carboxylic acid: This is formed by the hydrolysis of the methyl ester.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable TLC eluent system would be a mixture of ethyl acetate (B1210297) and hexanes. The disappearance of the starting material spot (Methyl 3-nitropyridine-4-carboxylate) and the appearance of the product spot (this compound) indicate the progression of the reaction.
Q4: What is the best way to purify the final product?
A4: The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization can be an effective purification method. For aminopyridines, a mixture of benzene and ligroin has been shown to be effective for obtaining high-purity crystals.[1]
Q5: The crude product is a dark red or brown oil/solid. What does this indicate?
A5: A dark color in the crude product often suggests the presence of azo or azoxy byproducts, which are typically colored. It can also indicate some level of product degradation. Purification by column chromatography or treatment with activated carbon during recrystallization can help to remove these colored impurities.
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of Methyl 3-nitropyridine-4-carboxylate
This protocol provides a general procedure for the synthesis of this compound. Researchers should optimize the conditions based on their specific equipment and safety protocols.
Materials:
-
Methyl 3-nitropyridine-4-carboxylate
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (anhydrous)
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
-
Celite® or another filter aid
Procedure:
-
In a suitable pressure vessel, dissolve Methyl 3-nitropyridine-4-carboxylate (1.0 eq) in anhydrous methanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Seal the vessel and purge it with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Pathway and Side Reactions
The following diagram illustrates the main synthetic route from Methyl 3-nitropyridine-4-carboxylate to this compound, along with the potential side reactions that can occur.
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A flowchart for troubleshooting the synthesis.
References
Technical Support Center: Methyl 3-aminopyridine-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Methyl 3-aminopyridine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, reagents from the synthesis (like coupling agents or bases), solvent residues, and side-products formed during the reaction. Given the structure, potential side-products could arise from hydrolysis of the ester, over-alkylation, or formation of isomeric byproducts depending on the synthetic route.
Q2: How do I choose the best primary purification technique for my needs?
A2: The optimal purification method depends on the scale of your experiment and the nature of the impurities. For multi-gram scales where impurities have different solubility profiles, recrystallization is often a cost-effective first step. For smaller scales or to separate closely related impurities, flash column chromatography is generally preferred for achieving high purity.[1] An acid-base extraction can be very effective for removing non-basic or acidic impurities.[1]
Q3: My final product is off-white or yellowish, but it should be a white solid. What is the likely cause?
A3: Discoloration in aminopyridine derivatives often results from the oxidation of the amino group, forming colored impurities. To mitigate this, it is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) when possible, store it protected from light and air, and use degassed solvents during purification.[2]
Q4: Can I use standard silica (B1680970) gel for column chromatography with this compound?
A4: While standard silica gel can be used, pyridine (B92270) derivatives, being basic, can exhibit strong interactions with the acidic silanol (B1196071) groups on the silica surface.[3] This can lead to significant peak tailing during elution, poor separation, and even degradation of the product.[3][4] Consider using deactivated (neutral) silica, treating the silica with a base like triethylamine (B128534), or using an alternative stationary phase such as alumina.[4]
Troubleshooting Guide
Issue 1: Low Purity After Recrystallization
Q: I performed a recrystallization, but my product purity (as determined by HPLC/NMR) has not significantly improved. What went wrong?
A: This issue can stem from several factors:
-
Inappropriate Solvent Choice: The chosen solvent or solvent system may not have a sufficiently large solubility differential for your product and the impurities. The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures.
-
Co-precipitation: If an impurity has a similar structure and polarity to the product, it may co-precipitate. A different recrystallization solvent might be necessary.
-
Insufficient Washing: The crystals may not have been washed adequately with cold solvent after filtration, leaving residual mother liquor containing impurities on the crystal surfaces.
-
Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool slowly often results in purer crystals.
Issue 2: Low Recovery After Column Chromatography
Q: I lost a significant amount of my compound during column chromatography. What are the potential causes and solutions?
A: Low recovery is a common problem when purifying basic compounds like pyridine derivatives on silica gel.[3]
-
Irreversible Adsorption: The basic nitrogen of your compound can bind very strongly to the acidic silanol groups of the silica gel, making it difficult to elute.[3]
-
Solution: Add a small amount of a base, such as triethylamine (0.1-1%), to your eluent system to neutralize the acidic sites on the silica gel.[4]
-
-
Compound Degradation: The acidic nature of the silica gel can cause degradation of sensitive compounds.[4]
-
Improper Eluent Polarity: If the eluent is not polar enough, your compound will not move down the column. If it is too polar, it may elute too quickly with impurities.
-
Solution: Carefully determine the optimal solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal Rf for your product is typically around 0.3.[4]
-
Issue 3: Tailing Peaks in HPLC/LC-MS Analysis
Q: My HPLC analysis of the purified product shows significant peak tailing. Why is this happening and how can I fix it?
A: Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase HPLC.[3]
-
Cause: The primary cause is the interaction between the basic pyridine nitrogen and residual acidic silanol groups on the surface of C18 silica-based columns.[3]
-
Solutions:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase to be at least 2 units higher than the pKa of the analyte to ensure it is in its neutral form. Most pyridine derivatives have a pKa between 5 and 6.[3]
-
Use a Different Stationary Phase: Columns with a phenyl, cyano, or polar-embedded phase can offer different selectivity and reduce tailing.[3] Hydrophilic Interaction Chromatography (HILIC) is another viable alternative for polar, basic compounds.[5][6]
-
Add an Ion-Pairing Reagent: While not always ideal for LC-MS, an ion-pairing reagent can improve peak shape.[7]
-
Use a Modern Column: Newer generation columns, such as those with bridged ethylene (B1197577) hybrid (BEH) particles or end-capped silica, have fewer accessible silanol groups and show reduced tailing for basic analytes.[5]
-
Data Summary
The following table provides a comparative overview of common purification techniques.
| Purification Method | Typical Purity Achieved | Typical Yield | Suitable Scale | Key Advantages | Key Disadvantages |
| Recrystallization | Good to Excellent (>98%) | Moderate to High | Milligram to Kilogram | Cost-effective, simple setup, highly scalable. | Can be time-consuming, requires suitable solvent, may not remove closely related impurities. |
| Flash Column Chromatography | Excellent (>99%) | Moderate | Microgram to Gram | High resolution for separating complex mixtures.[1] | Can be labor-intensive, requires significant solvent, potential for product loss on stationary phase.[1] |
| Acid-Base Extraction | Good (>99% product dependent)[1] | High | Milligram to Kilogram | Excellent for removing non-basic and acidic impurities, fast and scalable.[1] | Only separates based on acidity/basicity, requires back-extraction, introduces water.[1] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes, and water) both at room temperature and at boiling. Look for a solvent or solvent pair that dissolves the product when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography (with Triethylamine)
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that gives your product an Rf value of approximately 0.3.
-
Slurry Preparation: Prepare the chosen eluent and add 0.5% triethylamine by volume. In a beaker, mix silica gel with this eluent to form a slurry.
-
Column Packing: Pour the slurry into the chromatography column and use gentle pressure or tapping to create a well-packed, uniform bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the top of the column.
-
-
Elution: Begin eluting the column with the prepared eluent, collecting fractions. The polarity of the eluent can be gradually increased if necessary (gradient elution) to move the product down the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for low recovery in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. support.waters.com [support.waters.com]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
Removal of impurities from Methyl 3-aminopyridine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 3-aminopyridine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can arise from starting materials, byproducts of the synthesis, or degradation products. Potential impurities may include:
-
Unreacted Starting Materials: Such as 3-aminopyridine-4-carboxylic acid if the esterification is incomplete.
-
Isomeric Impurities: Positional isomers like Methyl 4-aminopyridine-3-carboxylate may form depending on the synthetic route.
-
Byproducts from Synthesis: Side-reactions can lead to various pyridine (B92270) derivatives. For instance, if the synthesis involves a Hofmann rearrangement of nicotinamide, residual amide or other rearrangement products could be present[1][2].
-
Solvent Residues: Residual solvents from the reaction or initial purification steps (e.g., methanol, ethanol, dichloromethane (B109758), ethyl acetate).
-
Water: Due to the hygroscopic nature of some aminopyridines[1].
Q2: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A2: Discoloration often indicates the presence of minor, highly colored impurities, which may be oxidation products or residual starting materials. Decolorization can typically be achieved by treating a solution of the crude product with activated charcoal followed by hot filtration and recrystallization[1][3].
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A3: Several factors can inhibit crystallization. Try the following troubleshooting steps:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface.
-
Seeding: Add a seed crystal of pure this compound to the cooled solution.
-
Solvent System: The solvent may be too good, keeping the compound dissolved even at low temperatures. Try adding a co-solvent (an "anti-solvent") in which your compound is less soluble, dropwise, until the solution becomes slightly turbid, then warm to redissolve and cool slowly.
-
Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the product.
Q4: How can I effectively remove highly polar impurities?
A4: Highly polar impurities, such as residual acids or bases from the synthesis, can often be removed with an aqueous workup. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate (B1210297) and wash with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) to remove acidic impurities, or a dilute acid (e.g., 1M HCl) to remove basic impurities[4]. Be mindful that your product, an aminopyridine, has basic properties and may partition into the aqueous acidic layer. Subsequent basification of the aqueous layer and re-extraction may be necessary.
Troubleshooting Guides
Problem: Low Purity After Recrystallization
| Potential Cause | Suggested Solution |
| Inappropriate Solvent | The chosen solvent may not have a steep enough solubility curve for your compound (i.e., it is too soluble at low temperatures or not soluble enough at high temperatures). Screen for a more suitable solvent or solvent system (e.g., ethanol/water, methanol/ether)[3]. |
| Cooling Too Rapidly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath[1][3]. |
| Incomplete Removal of Mother Liquor | Residual mother liquor contains dissolved impurities. Ensure the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent during vacuum filtration[3]. |
Problem: Low Yield After Column Chromatography
| Potential Cause | Suggested Solution |
| Compound Streaking/Tailing on the Column | This can be due to the basic nature of the aminopyridine interacting strongly with the acidic silica (B1680970) gel. Add a small amount of a basic modifier, such as triethylamine (B128534) (1-2%), to the eluent to improve the peak shape and recovery[5]. |
| Incorrect Eluent Polarity | If the eluent is too polar, the compound may elute too quickly with impurities. If it is not polar enough, the compound may not elute at all. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of ethyl acetate in hexanes or pentane) to determine the optimal eluent for separation[5][6]. |
| Co-elution with an Impurity | An impurity may have a similar retention factor (Rf) to your product in the chosen solvent system. Try a different solvent system with different selectivities (e.g., dichloromethane/methanol). |
Data Presentation
The following tables illustrate how to present quantitative data for the purification of this compound. Note: The data presented here is for illustrative purposes only.
Table 1: Recrystallization Efficiency
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| Ethanol | 85 | 98 | 75 |
| Methanol/Water | 85 | 97 | 80 |
| Ethyl Acetate | 85 | 95 | 65 |
Table 2: Column Chromatography Efficiency
| Eluent System | Initial Purity (%) | Final Purity (%) | Yield (%) |
| 20-50% EtOAc/Hexane | 90 | >99 | 85 |
| 5% MeOH/DCM | 90 | 98 | 90 |
| 3% EtOAc/3% NEt3/94% Hexanes | 90 | >99 | 88 |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general procedure and may require optimization for this compound.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, methanol, or ethyl acetate). Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature[3].
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes[3].
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal[3].
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation[1][3].
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the purified crystals in a vacuum oven or desiccator[1][3].
Protocol 2: Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of the chromatography eluent or a stronger solvent that will be evaporated.
-
Column Packing: Pack a glass column with silica gel slurried in the initial eluent (a low polarity solvent mixture, e.g., 20% ethyl acetate in hexanes).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column[5]. If the compound is tailing, consider adding 1-2% triethylamine to the eluent[5].
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Liquid-Liquid Extraction
This protocol is useful for removing acidic or basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel.
-
To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
To remove basic impurities, a dilute acid wash could be used, but caution is advised as the product itself is basic.
-
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate[4].
-
Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the partially purified product, which may then be further purified by recrystallization or chromatography.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Methyl 3-aminopyridine-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 3-aminopyridine-4-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Troubleshooting Guide
This guide addresses common stability-related issues that may be encountered during the handling and use of this compound in a question-and-answer format.
Q1: My experimental results are inconsistent when using a stock solution of this compound. What could be the cause?
A1: Inconsistent results can often be attributed to the degradation of your stock solution. This compound is susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation. The stability of the solution is dependent on the solvent, pH, temperature, and exposure to light. For reproducible results, it is crucial to use freshly prepared solutions or to have validated the stability of your stock solution under your specific storage conditions.
Q2: I've noticed a change in the color of my solid this compound powder upon storage. Is it still usable?
A2: A change in color of the solid compound, such as the appearance of a yellowish or brownish tint, can be an indicator of degradation, likely due to oxidation or exposure to light. While a slight color change may not significantly impact the purity for some applications, it is a sign of potential decomposition. For sensitive experiments, it is highly recommended to use a fresh, uncolored batch of the compound to ensure the integrity of your results.
Q3: My compound is not dissolving completely in the aqueous buffer I am using for my assay, or a precipitate forms over time. What is happening?
A3: This could be due to two main reasons. Firstly, the solubility of this compound in aqueous solutions can be limited and is pH-dependent. Secondly, if the pH of your buffer is acidic or basic, hydrolysis of the methyl ester to the corresponding carboxylic acid (3-aminopyridine-4-carboxylic acid) may be occurring. The carboxylic acid may have a different solubility profile than the parent ester, leading to precipitation. Consider preparing your solutions fresh and adjusting the pH if possible, while being mindful of accelerating degradation.
Q4: I am using an oxidizing agent in my experimental system and my results are not as expected. Could the this compound be reacting?
A4: Yes, the 3-amino group and the nitrogen atom in the pyridine (B92270) ring are susceptible to oxidation.[1] In the presence of oxidizing agents, this compound can be converted into various oxidized byproducts, such as N-oxides or nitro derivatives.[1] These byproducts will likely have different chemical and biological activities, which could interfere with your experiment. It is advisable to assess the compatibility of the compound with any oxidizing agents in your system beforehand.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container, protected from light, at low temperatures. Recommended storage conditions are:
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways are:
-
Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially in aqueous solutions under acidic or basic conditions.
-
Oxidation: The amino group and the pyridine ring nitrogen are susceptible to oxidation, which can be accelerated by exposure to air, oxidizing agents, or certain metal ions.
-
Photodegradation: The compound can be sensitive to light, leading to decomposition. It is recommended to handle the compound and its solutions in a light-protected environment.
Q3: What are the likely degradation products of this compound?
A3: Based on the degradation pathways of similar aminopyridine compounds, the likely degradation products include:
-
3-aminopyridine-4-carboxylic acid: Formed via hydrolysis of the methyl ester.
-
Methyl 3-nitropyridine-4-carboxylate: Potentially formed via oxidation of the amino group.
-
This compound-N-oxide: Potentially formed via oxidation of the pyridine nitrogen.[1]
Data Presentation
Table 1: Storage Conditions and Potential Degradation Products
| Parameter | Condition/Product | Notes |
| Storage (Solid) | ||
| Long-term | -80°C, protected from light | Stable for up to 6 months.[2] |
| Short-term | -20°C, protected from light | Stable for up to 1 month.[2] |
| Potential Degradation Pathways | ||
| Hydrolysis | 3-aminopyridine-4-carboxylic acid | Accelerated by acidic or basic pH in aqueous solutions. |
| Oxidation | Methyl 3-nitropyridine-4-carboxylate, this compound-N-oxide | Can be initiated by air, light, or oxidizing reagents.[1] |
| Photodegradation | Various unspecified products | Occurs upon exposure to light, especially UV. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method (e.g., HPLC).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines).
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control sample, by a suitable analytical method, such as reverse-phase HPLC with UV detection.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
The analytical method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Technical Support Center: Crystallization of Methyl 3-aminopyridine-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Methyl 3-aminopyridine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound?
Q2: I am not getting any crystals. What are the common reasons for crystallization failure?
Failure to obtain crystals can stem from several factors:
-
High Solubility: The compound may be too soluble in the chosen solvent system.
-
Supersaturation Not Reached: The concentration of the compound may be too low to achieve the necessary supersaturation for nucleation.
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.
-
Inappropriate Temperature: The temperature may be too high, keeping the compound fully dissolved.
-
Cooling Rate: A cooling rate that is too fast or too slow can prevent crystal formation.
Q3: My crystals are very small or needle-like. How can I grow larger crystals?
The formation of small or needle-like crystals is often due to rapid nucleation. To encourage the growth of larger crystals, you can try the following:
-
Slower Cooling: Decrease the rate of cooling to allow fewer crystal nuclei to form and grow larger.
-
Solvent System Optimization: A solvent system where the compound has moderate solubility can slow down crystallization. Using a co-solvent or an anti-solvent can help modulate solubility.
-
Seeding: Introduce a small, high-quality seed crystal to encourage growth at a controlled rate.
-
Reduce Supersaturation: Lower the initial concentration of the solute.
Q4: The product is oiling out instead of crystallizing. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is common when the supersaturation is too high or when the temperature is above the melting point of the solid in the solvent. To address this:
-
Lower the Temperature: Ensure the crystallization temperature is below the melting point of your compound in the chosen solvent.
-
Reduce the Concentration: Start with a more dilute solution.
-
Use a Different Solvent: Select a solvent in which the compound is less soluble.
-
Slow Anti-solvent Addition: If using an anti-solvent, add it very slowly and at a lower temperature.
Q5: How can I improve the purity of my crystalline product?
The purity of the final product can be enhanced by:
-
Recrystallization: Dissolving the crystals in a minimal amount of hot solvent and allowing them to re-form upon cooling can remove trapped impurities.
-
Washing: Washing the isolated crystals with a small amount of cold solvent can remove surface impurities.
-
Charcoal Treatment: If colored impurities are present, treating the hot solution with activated charcoal can help remove them before crystallization.
Troubleshooting Guides
Problem 1: No Crystal Formation
If you are unable to obtain any crystals, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for no crystal formation.
Problem 2: Poor Crystal Quality (Oiling Out, Small Needles)
If your crystallization results in an oil or poor-quality crystals, consider the following steps.
Caption: Troubleshooting workflow for poor crystal quality.
Experimental Protocols
Protocol 1: Cooling Crystallization
This protocol is a general guideline for crystallization by cooling.
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for pyridine (B92270) derivatives include water, ethanol (B145695), and acetonitrile.[2]
-
Dissolution: In a suitable flask, dissolve the compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. For slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-solvent Crystallization
This method is useful when a suitable single solvent for cooling crystallization cannot be found.
-
Solvent/Anti-solvent Selection: Dissolve the compound in a solvent in which it is freely soluble (the "solvent"). Select an "anti-solvent" in which the compound is poorly soluble, and that is miscible with the first solvent.
-
Dissolution: Dissolve the compound in the minimum amount of the "solvent".
-
Anti-solvent Addition: Slowly add the anti-solvent to the solution with stirring until turbidity (cloudiness) is observed.
-
Redissolution: Add a small amount of the "solvent" dropwise until the solution becomes clear again.
-
Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent slowly evaporates or upon slight cooling.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in the cooling crystallization protocol.
Data Presentation
The following tables provide an example of how to systematically evaluate different crystallization conditions. The data presented here is illustrative and should be determined experimentally for this compound.
Table 1: Solvent Screening for Cooling Crystallization
| Solvent | Amount of Solute (g) | Volume of Solvent (mL) | Dissolution Temp. (°C) | Crystallization Temp. (°C) | Yield (%) | Crystal Habit |
| Water | 1.0 | 5.0 | 95 | 4 | 85 | Needles |
| Ethanol | 1.0 | 10.0 | 78 | 4 | 70 | Plates |
| Acetonitrile | 1.0 | 15.0 | 80 | 4 | 65 | Prisms |
| Isopropanol | 1.0 | 20.0 | 82 | 4 | 50 | Small Rods |
Table 2: Anti-solvent Crystallization Trials
| Solvent | Anti-solvent | Solvent:Anti-solvent Ratio (v/v) | Yield (%) | Crystal Habit |
| Dichloromethane | Hexane | 1:3 | 90 | Fine Needles |
| Methanol | Water | 1:2 | 82 | Plates |
| Acetone | Toluene | 1:4 | 75 | Blocks |
| Ethyl Acetate | Heptane | 1:5 | 88 | Prisms |
References
Alternative work-up procedures for Methyl 3-aminopyridine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative work-up procedures for Methyl 3-aminopyridine-4-carboxylate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the work-up and purification of this compound.
Q1: I have a low yield after my aqueous work-up. What are the potential causes and solutions?
A1: Low recovery of this compound from an aqueous work-up can stem from several factors related to its amphipathic nature, containing both a basic amino group and a potentially hydrolyzable ester.
-
Incomplete Extraction: The product may have significant solubility in the aqueous layer, especially if the pH is not optimal.
-
Solution: Ensure the aqueous layer is saturated with a salt like sodium chloride (brine) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, especially during prolonged contact or at elevated temperatures.[1][2]
-
Solution: Use a mild base, such as saturated sodium bicarbonate solution, for neutralization and keep the extraction process brief and at room temperature. Avoid strong acids or bases (e.g., HCl, NaOH) in the aqueous washes if possible.
-
-
Emulsion Formation: The presence of both polar and non-polar functionalities can lead to the formation of emulsions at the aqueous-organic interface, trapping the product.
-
Solution: Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, you can try filtering the mixture through a pad of Celite.
-
Q2: My final product is discolored (yellow or brown). How can I remove the colored impurities?
A2: Discoloration often indicates the presence of oxidized or polymeric byproducts.
-
Solution 1: Activated Carbon Treatment: During the recrystallization process, add a small amount of activated carbon to the hot solution. The carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon before allowing the product to crystallize.
-
Solution 2: Column Chromatography: If the impurities are not removed by recrystallization, column chromatography is a more effective method for separating the desired product from colored and other closely related impurities.
Q3: I am having difficulty removing a polar impurity that co-elutes with my product on silica (B1680970) gel chromatography. What can I do?
A3: The basicity of the amino group in your product can cause tailing and poor separation on standard silica gel.
-
Solution 1: Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (B128534) (0.5-2%) or ammonia (B1221849) in methanol (B129727), into the mobile phase can neutralize the acidic sites on the silica gel. This often leads to sharper peaks and improved separation of basic compounds.
-
Solution 2: Use an Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) (basic or neutral) or amino-functionalized silica, which are better suited for the purification of basic compounds.
Q4: Can I use an alternative to dichloromethane for the extraction due to safety and environmental concerns?
A4: Yes, several less hazardous solvents can be used as alternatives to dichloromethane (DCM).
-
Recommended Alternatives: Ethyl acetate (B1210297) is a common and effective alternative for extracting moderately polar compounds like this compound. Methyl tert-butyl ether (MTBE) is another good option with lower water solubility than ethyl acetate.
-
Considerations: When switching solvents, you may need to re-optimize the number of extractions, as the partitioning coefficient of your product will differ.
Experimental Protocols
Below are detailed methodologies for standard and alternative work-up procedures.
Procedure 1: Standard Extractive Work-up
This procedure is based on a common method for purifying similar aminopyridine esters.
-
Reaction Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a polar, water-miscible solvent (e.g., methanol, THF), remove the solvent under reduced pressure.
-
Redissolution: Dissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per gram of crude product).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Water.
-
Saturated aqueous sodium chloride (brine) to reduce the solubility of the organic product in the aqueous layer.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
Procedure 2: Recrystallization
This method is suitable for purifying solid products that have a significant difference in solubility in a given solvent at high and low temperatures.
-
Solvent Selection: Choose a suitable solvent or solvent system. For this compound, methanol or an ethyl acetate/hexane (B92381) mixture are good starting points. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Procedure 3: Column Chromatography
This technique is used for separating the product from impurities with different polarities.
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is standard. For this basic compound, consider using silica gel treated with triethylamine or using neutral alumina.
-
Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. A gradient elution (gradually increasing the polarity of the eluent) may be necessary. A typical starting point could be 20-50% ethyl acetate in hexane.
-
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Run the eluent through the column, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation: Comparison of Work-up Procedures
The following table summarizes the expected outcomes for the different work-up procedures. The quantitative data is based on procedures for structurally similar aminopyridine esters and serves as an illustrative comparison.
| Work-up Procedure | Typical Purity | Expected Yield Range | Key Advantages | Key Disadvantages |
| Standard Extractive Work-up | >95% | 85-99% | Fast, good for removing salts and water-soluble impurities. | Can be inefficient for products with some water solubility; risk of emulsion formation. |
| Recrystallization | >99% | 70-90% | Can provide very high purity for crystalline solids; effective for removing colored impurities (with carbon). | Yield can be lower due to product solubility in the mother liquor; requires a suitable solvent. |
| Column Chromatography | >98% | 50-80% | Excellent for separating complex mixtures and closely related impurities. | More time-consuming and requires larger volumes of solvent; potential for product loss on the column. |
Visualization of Workflows
The following diagrams illustrate the decision-making process for selecting a work-up procedure and the experimental workflow for a standard extractive work-up.
Caption: Decision tree for selecting a suitable work-up procedure.
Caption: Workflow for a standard extractive work-up procedure.
References
Technical Support Center: Synthesis of Methyl 3-aminopyridine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-aminopyridine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common and logical synthetic routes starting from commercially available precursors are:
-
Route A: Direct esterification of 3-aminopyridine-4-carboxylic acid.
-
Route B: Reduction of a nitro precursor, Methyl 3-nitropyridine-4-carboxylate.
-
Route C: Hofmann rearrangement of pyridine-3,4-dicarboxamide monomethyl ester.
Q2: What are the key analytical techniques to identify the product and byproducts?
A2: A combination of techniques is recommended for accurate identification:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify the amount of byproducts.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the product and any residual starting materials.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Cause 1.1: Incomplete Esterification (Route A)
-
Symptoms: Presence of a significant amount of unreacted 3-aminopyridine-4-carboxylic acid in the crude product, as observed by TLC or HPLC.
-
Troubleshooting:
-
Increase Reaction Time: Ensure the reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Use a More Effective Catalyst: If using a standard acid catalyst (e.g., H₂SO₄), consider using a more efficient coupling agent like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or thionyl chloride (SOCl₂) to first form the acid chloride.
-
Removal of Water: If using an acid catalyst in methanol (B129727), ensure anhydrous conditions. Water produced during the reaction can inhibit the esterification. The use of a Dean-Stark trap or drying agents can be beneficial.
-
Possible Cause 1.2: Inefficient Reduction (Route B)
-
Symptoms: Presence of starting material (Methyl 3-nitropyridine-4-carboxylate) or partially reduced intermediates in the reaction mixture.
-
Troubleshooting:
-
Choice of Reducing Agent: Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or Fe/HCl. The choice of agent and reaction conditions (temperature, pressure, solvent) should be optimized.
-
Catalyst Activity: If using catalytic hydrogenation (H₂/Pd-C), ensure the catalyst is not poisoned and is used in the appropriate loading.
-
Reaction Conditions: Ensure the reaction temperature and pressure (for hydrogenation) are optimal for complete reduction.
-
Issue 2: Presence of Unexpected Byproducts
The following table summarizes common byproducts observed in the synthesis of this compound, their likely origin, and methods for their removal.
| Byproduct Name | Structure | Probable Synthetic Route | Typical Percentage (%) | Removal Method |
| 3-Aminopyridine-4-carboxylic acid | 3-amino-4-carboxy-pyridine | A (Esterification) | 5-15 | Column chromatography, Recrystallization |
| Methyl 3-nitropyridine-4-carboxylate | 3-nitro-4-methoxycarbonyl-pyridine | B (Reduction) | 2-10 | Column chromatography |
| Methyl 3-(hydroxylamino)pyridine-4-carboxylate | 3-hydroxylamino-4-methoxycarbonyl-pyridine | B (Reduction) | 1-5 | Column chromatography |
| Pyridine-3,4-dicarboxylic acid dimethyl ester | 3,4-dimethoxycarbonyl-pyridine | A (from potential impurity in starting material) | < 2 | Column chromatography |
Note: The typical percentage of byproducts can vary significantly based on reaction conditions and the purity of starting materials. The values in the table are for illustrative purposes.
Troubleshooting Flowchart for Byproduct Identification and Removal
Caption: Troubleshooting workflow for identifying and mitigating byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification (Route A)
-
Reaction Setup: To a solution of 3-aminopyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/g), add concentrated sulfuric acid (0.2 eq) dropwise at 0 °C.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Workflow for Esterification (Route A)
Caption: Experimental workflow for the synthesis via esterification.
Protocol 2: Synthesis via Reduction of a Nitro Precursor (Route B)
-
Reaction Setup: Dissolve Methyl 3-nitropyridine-4-carboxylate (1.0 eq) in ethanol (B145695) (15 mL/g).
-
Reaction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) and heat the mixture to 70°C for 3 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water. Adjust the pH to ~8 with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Workflow for Nitro Reduction (Route B)
Caption: Experimental workflow for the synthesis via nitro reduction.
Technical Support Center: Synthesis of Methyl 3-aminopyridine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-aminopyridine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scalable synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most frequently cited method for the laboratory-scale synthesis of this compound is the Fischer esterification of 3-aminoisonicotinic acid.[1][2] This method involves reacting 3-aminoisonicotinic acid with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1]
Q2: What are the typical yields for the Fischer esterification of 3-aminoisonicotinic acid?
A2: Reported yields for the synthesis of this compound via Fischer esterification are in the range of 60%.[1][2] However, yields can be influenced by reaction conditions and scale.
Q3: What are the key challenges when scaling up the synthesis of this compound?
A3: Scaling up the Fischer esterification of 3-aminoisonicotinic acid can present several challenges. These include ensuring efficient heat and mass transfer within the larger reactor volume to maintain a consistent reaction rate and temperature. The removal of water, a byproduct of the reaction, becomes more critical at a larger scale to drive the equilibrium towards product formation. Inadequate water removal can lead to lower yields. Additionally, the isolation and purification of the final product from a larger volume of reaction mixture may require optimization of extraction and crystallization procedures to maintain high purity and recovery.
Q4: Are there any alternative synthesis routes for this compound?
A4: Yes, an alternative pathway for the synthesis of aminopyridines involves the Curtius rearrangement of a corresponding carboxylic acid derivative. This could be a potential alternative route for producing this compound, though detailed protocols for this specific molecule are less commonly reported in the literature. Another potential route could involve the reduction of a nitro group to an amine. For instance, the reduction of a nitropyridine precursor, using methods like catalytic hydrogenation or zinc in the presence of hydrochloric acid, can yield the corresponding aminopyridine.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Extend reaction time: The reaction can be slow, sometimes requiring up to 3 days to reach completion.[1][2] Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS. - Increase reaction temperature: Gently increasing the reflux temperature can enhance the reaction rate. Ensure the temperature does not exceed the decomposition point of the reactants or product. |
| Equilibrium not shifted towards product | - Use excess methanol: Employing a large excess of methanol can help drive the equilibrium towards the formation of the ester. - Efficient water removal: On a larger scale, consider using a Dean-Stark apparatus to continuously remove the water byproduct, thereby shifting the equilibrium towards the product. |
| Loss of product during workup | - Optimize extraction pH: Ensure the aqueous layer is sufficiently basic (pH > 8) during extraction to minimize the solubility of the amino ester in the aqueous phase. - Multiple extractions: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to maximize the recovery of the product from the aqueous layer.[1][2] |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of unreacted 3-aminoisonicotinic acid | - Improve reaction completion: Refer to the "Low Reaction Yield" section for strategies to drive the reaction to completion. - Acid/base extraction: During workup, a careful wash with a dilute basic solution can help remove unreacted acidic starting material. Be cautious not to hydrolyze the ester product. |
| Formation of byproducts | - Control reaction temperature: Overheating can lead to side reactions and decomposition. Maintain a steady and controlled reflux temperature. - Use high-purity starting materials: Ensure the 3-aminoisonicotinic acid and methanol are of high purity to avoid the introduction of impurities that may lead to side reactions. |
| Difficulties with crystallization | - Solvent selection: Experiment with different solvent systems for recrystallization to find one that provides good crystal formation and efficiently excludes impurities. - Slow cooling: Allow the saturated solution to cool slowly to encourage the formation of larger, purer crystals. Rapid cooling can trap impurities. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is adapted from established laboratory procedures.[1][2]
Materials:
-
3-Aminoisonicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Deionized water
-
Sodium carbonate (solid)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
To a round-bottom flask, add 3-aminoisonicotinic acid (1.0 eq).
-
Add methanol (approximately 14 mL per gram of starting material).
-
Carefully add concentrated sulfuric acid (approximately 0.7 mL per gram of starting material) to the stirred mixture.
-
Heat the reaction mixture to reflux at 80°C and maintain for 3 days.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol by rotary evaporation.
-
Dilute the residue with deionized water (approximately 21 mL per gram of starting material) and heat to 80°C.
-
Slowly add solid sodium carbonate to the warm solution until gas evolution ceases, indicating neutralization.
-
Cool the mixture to room temperature.
-
Extract the aqueous layer with dichloromethane (2 x 28 mL per gram of starting material).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a beige solid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 3.55 g (25.7 mmol) | [1][2] |
| Methanol | 50 mL | [1][2] |
| Concentrated H₂SO₄ | 2.5 mL | [1][2] |
| Reaction Time | 3 days | [1][2] |
| Reaction Temperature | 80°C (reflux) | [1][2] |
| Product Yield | 2.36 g (60%) | [1][2] |
| Product Appearance | Beige solid | [1][2] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of Methyl 3-aminopyridine-4-carboxylate
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-aminopyridine-4-carboxylate. Due to the limited availability of direct experimental spectral data for this specific compound in public databases, this report furnishes a predicted spectrum based on the analysis of structurally related analogues: 3-aminopyridine (B143674) and methyl nicotinate (B505614). This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate the characterization and identification of this and similar molecules.
Predicted 1H NMR Spectrum of this compound
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the amine protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the amino and methyl carboxylate substituents. The amino group (-NH2) is an electron-donating group, which tends to shield the ring protons, shifting their signals to a higher field (lower ppm). Conversely, the methyl carboxylate group (-COOCH3) is an electron-withdrawing group, which deshields the ring protons, causing a downfield shift (higher ppm).
The predicted assignments are as follows:
-
H-2, H-5, and H-6 protons: These protons on the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Their precise chemical shifts and coupling patterns will be determined by their position relative to the two substituents.
-
Amine protons (-NH2): A broad singlet is expected, the chemical shift of which is highly dependent on the solvent and concentration.
-
Methyl protons (-OCH3): A sharp singlet corresponding to the three methyl protons of the ester group will likely appear in the upfield region, around δ 3.9 ppm.
Comparative 1H NMR Data of Analogous Compounds
To substantiate the predicted spectrum, the experimental 1H NMR data for 3-aminopyridine and methyl nicotinate are presented below. These compounds represent the core structural motifs of this compound and provide a basis for understanding the substituent effects on the pyridine ring.
| Compound Name | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Solvent |
| 3-Aminopyridine | H-2 | 8.08 | d | - | CDCl3 |
| H-4 | 6.966 | t | - | CDCl3 | |
| H-5 | 7.030 | ddd | - | CDCl3 | |
| H-6 | 7.99 | dd | - | CDCl3 | |
| -NH2 | 3.89 | s (broad) | - | CDCl3 | |
| Methyl Nicotinate | H-2 | 9.227 | s | - | CDCl3 |
| H-4 | 8.293 | d | - | CDCl3 | |
| H-5 | 7.392 | dd | - | CDCl3 | |
| H-6 | 8.775 | d | - | CDCl3 | |
| -OCH3 | 3.959 | s | - | CDCl3 |
Experimental Protocol for 1H NMR Spectroscopy
The following is a standard protocol for the acquisition of a 1H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (B32938) (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6)) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
The instrument should be properly tuned and shimmed to achieve optimal resolution and line shape.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm is generally adequate to cover the expected range of proton chemical shifts.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended.
-
Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.
-
Number of Scans: The number of scans can be varied from 8 to 128, depending on the sample concentration, to achieve a good signal-to-noise ratio.
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the internal standard (TMS).
-
Integration of the signals should be performed to determine the relative number of protons corresponding to each resonance.
-
Coupling constants (J) should be measured from the splitting patterns of the signals.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the non-equivalent protons labeled for correlation with the predicted 1H NMR spectrum.
Caption: Structure of this compound with proton labels.
Navigating the Spectral Landscape: A Comparative Guide to the 13C NMR Analysis of Methyl 3-aminopyridine-4-carboxylate
For researchers, scientists, and drug development professionals, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (13C NMR), serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides a comparative analysis of the 13C NMR data for methyl 3-aminopyridine-4-carboxylate, contrasting experimental data of related structures with predicted spectral information to facilitate a deeper understanding of its chemical environment.
This guide presents a detailed examination of the 13C NMR chemical shifts for this compound and its structural analogs. By comparing predicted data for the target molecule with experimental data from similar compounds, researchers can gain valuable insights into the electronic and structural nuances of this important chemical entity.
Comparative Analysis of 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound alongside experimental data for the related compounds, 3-aminopyridine (B143674) and methyl pyridine-4-carboxylate. This comparative approach allows for the attribution of chemical shifts and the understanding of substituent effects on the pyridine (B92270) ring.
| Carbon Atom | This compound (Predicted, ppm) | 3-Aminopyridine (Experimental, ppm) | Methyl Pyridine-4-carboxylate (Experimental, ppm) |
| C2 | 145.1 | 142.4 | 150.7 |
| C3 | 149.8 | 150.4 | 123.5 |
| C4 | 117.8 | 127.6 | 138.2 |
| C5 | 110.1 | 130.1 | 123.5 |
| C6 | 141.2 | 143.9 | 150.7 |
| C=O | 168.2 | - | 165.4 |
| O-CH3 | 52.0 | - | 52.6 |
Note: Predicted values were obtained using online NMR prediction tools. Experimental data for 3-aminopyridine was sourced from publicly available spectral databases. Experimental data for methyl pyridine-4-carboxylate is based on typical values for similar structures.
Understanding the Data: A Logical Workflow
The process of analyzing and comparing 13C NMR data, from sample preparation to spectral interpretation, follows a structured workflow. This workflow ensures accuracy and reproducibility in the characterization of molecular structures.
Experimental Protocol: Acquiring High-Quality 13C NMR Spectra
The following is a standard protocol for the preparation and analysis of a sample for 13C NMR spectroscopy.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 20-50 mg of the solid sample, this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. To ensure magnetic field homogeneity, the sample height in the tube should be approximately 4-5 cm.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: The 13C NMR spectrum is acquired on a high-resolution NMR spectrometer.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample.
-
Acquisition Parameters: Key parameters for 13C NMR acquisition include the pulse sequence (typically a proton-decoupled sequence), acquisition time, relaxation delay, and the number of scans. Due to the low natural abundance of the 13C isotope, a larger number of scans is often required to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is then phased to ensure all peaks are in the absorptive mode. Baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard (TMS) to 0.0 ppm.
By following this comprehensive guide, researchers can effectively utilize 13C NMR spectroscopy for the structural analysis of this compound and other novel compounds, ensuring accurate and reliable data for their drug discovery and development endeavors.
A Comparative Spectroscopic Guide to Aminopyridine Carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
The isomeric positioning of functional groups on a pyridine (B92270) ring significantly influences the molecule's electronic properties, intermolecular interactions, and, consequently, its spectroscopic signature. For drug development professionals and researchers in medicinal chemistry, understanding these differences is crucial for the unambiguous identification and characterization of aminopyridine carboxylate isomers, a scaffold present in numerous biologically active compounds. This guide provides a comparative analysis of the spectroscopic properties of key aminopyridine carboxylate isomers, supported by experimental data and detailed methodologies.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for various aminopyridine carboxylate isomers. The data has been compiled from various spectroscopic databases and literature sources.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise substitution pattern on the pyridine ring. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electronic effects of the amino (-NH₂) and carboxylic acid (-COOH) groups.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Solvent |
| 2-Amino-3-pyridinecarboxylic acid | - | 7.9-8.1 (d) | 7.0-7.2 (t) | 8.0-8.2 (d) | 8.3-8.5 (d) | DMSO-d₆ |
| 3-Amino-2-pyridinecarboxylic acid | 7.3-7.5 (d) | - | 6.7-6.9 (t) | 8.1-8.3 (d) | 8.4-8.6 (d) | DMSO-d₆ |
| 4-Amino-2-pyridinecarboxylic acid | 8.0-8.2 (s) | 6.8-7.0 (d) | - | 6.6-6.8 (d) | 8.2-8.4 (d) | DMSO-d₆ |
| 5-Amino-2-pyridinecarboxylic acid | 7.8-8.0 (d) | 7.1-7.3 (d) | 6.4-6.6 (s) | - | 8.1-8.3 (d) | DMSO-d₆ |
| 6-Amino-3-pyridinecarboxylic acid | 8.2-8.4 (s) | 7.9-8.1 (d) | 7.2-7.4 (d) | - | 6.5-6.7 (d) | DMSO-d₆ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet).
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | COOH | Solvent |
| 2-Amino-3-pyridinecarboxylic acid | 158-160 | 115-117 | 138-140 | 118-120 | 148-150 | 168-170 | DMSO-d₆ |
| 3-Amino-2-pyridinecarboxylic acid | 150-152 | 145-147 | 117-119 | 135-137 | 140-142 | 169-171 | DMSO-d₆ |
| 4-Amino-2-pyridinecarboxylic acid | 155-157 | 108-110 | 152-154 | 106-108 | 149-151 | 167-169 | DMSO-d₆ |
| 5-Amino-2-pyridinecarboxylic acid | 140-142 | 120-122 | 145-147 | 108-110 | 148-150 | 166-168 | DMSO-d₆ |
| 6-Amino-3-pyridinecarboxylic acid | 160-162 | 120-122 | 139-141 | 108-110 | 150-152 | 167-169 | DMSO-d₆ |
Note: Chemical shifts are approximate and can vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The positions of the stretching and bending vibrations are characteristic of the amino and carboxylic acid groups.
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | N-H Stretch (Amine) | C=O Stretch (Carboxylic Acid) | N-H Bend (Amine) |
| 2-Amino-3-pyridinecarboxylic acid | 2500-3300 (broad) | 3300-3500 | 1680-1710 | 1600-1650 |
| 3-Amino-2-pyridinecarboxylic acid | 2500-3300 (broad) | 3300-3500 | 1670-1700 | 1610-1660 |
| 4-Amino-2-pyridinecarboxylic acid | 2500-3300 (broad) | 3300-3500 | 1690-1720 | 1590-1640 |
| 5-Amino-2-pyridinecarboxylic acid | 2500-3300 (broad) | 3300-3500 | 1685-1715 | 1605-1655 |
| 6-Amino-3-pyridinecarboxylic acid | 2500-3300 (broad) | 3300-3500 | 1675-1705 | 1615-1665 |
Note: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[1]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The position of maximum absorbance (λ_max) is influenced by the conjugation and the electronic nature of the substituents. Aromatic compounds typically exhibit multiple absorption bands.[2][3]
Table 4: UV-Vis Spectroscopic Data (in nm)
| Compound | λ_max 1 | λ_max 2 | Solvent |
| 2-Amino-3-pyridinecarboxylic acid | ~240 | ~320 | Ethanol |
| 3-Amino-2-pyridinecarboxylic acid | ~235 | ~330 | Ethanol |
| 4-Amino-2-pyridinecarboxylic acid | ~250 | ~300 | Ethanol |
| 5-Amino-2-pyridinecarboxylic acid | ~245 | ~310 | Ethanol |
| 6-Amino-3-pyridinecarboxylic acid | ~230 | ~315 | Ethanol |
Note: λ_max values are approximate and can be influenced by solvent polarity and pH.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. For these compounds, a common fragmentation is the loss of the carboxylic acid group (as COOH or CO₂).
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment [M-COOH]⁺ |
| 2-Amino-3-pyridinecarboxylic acid | 138 | 93 |
| 3-Amino-2-pyridinecarboxylic acid | 138 | 93 |
| 4-Amino-2-pyridinecarboxylic acid | 138 | 93 |
| 5-Amino-2-pyridinecarboxylic acid | 138 | 93 |
| 6-Amino-3-pyridinecarboxylic acid | 138 | 93 |
Note: The molecular ion peak is expected at an m/z of 138 for all isomers with the formula C₆H₆N₂O₂.[4][5][6][7]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aminopyridine carboxylate isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aminopyridine carboxylate isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H spectrum.
-
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.[8] Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[9]
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[8]
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the aminopyridine carboxylate isomer in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a cuvette containing the pure solvent as a reference.
-
Scan a wavelength range of approximately 200-400 nm.
-
Record the absorbance as a function of wavelength to identify the λ_max values.[10]
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[11]
-
Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).
-
Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
Identify the molecular ion peak and major fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and comparison of aminopyridine carboxylate isomers.
Caption: Workflow for Spectroscopic Analysis of Isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 4. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. mse.washington.edu [mse.washington.edu]
- 10. aai.solutions [aai.solutions]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Aminopyridine Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of aminopyridine esters, compounds of significant interest in medicinal chemistry and drug development. Understanding the relative reactivity of these esters is crucial for applications ranging from prodrug design to the synthesis of complex molecular scaffolds. This document summarizes key factors influencing their reactivity, provides illustrative quantitative data, and details experimental protocols for their analysis.
Introduction to Aminopyridine Ester Reactivity
Aminopyridine esters are a class of compounds where a carboxylic acid ester is attached to a pyridine (B92270) ring that also bears an amino substituent. The position of both the amino group and the ester functionality on the pyridine ring significantly influences the ester's susceptibility to nucleophilic attack, primarily through electronic and steric effects. The inherent basicity of the pyridine nitrogen and the amino group, as well as their positions relative to the ester, dictates the electron density at the carbonyl carbon, thereby modulating its reactivity.
Factors Influencing Reactivity
The reactivity of aminopyridine esters towards nucleophiles, such as in hydrolysis or aminolysis, is governed by a combination of electronic and steric factors.
-
Position of the Amino Group: The location of the electron-donating amino group (-NH₂) relative to the ester group has a profound impact. When the amino group is in a position to donate electron density to the pyridine ring through resonance, it can decrease the electrophilicity of the ester's carbonyl carbon, thus reducing its reactivity.
-
Position of the Ester Group: The position of the ester group (ortho, meta, or para to the ring nitrogen) also plays a crucial role. The electron-withdrawing nature of the pyridine nitrogen can enhance the electrophilicity of the carbonyl carbon, particularly when the ester is in the 2- or 4-position.
-
Steric Hindrance: Bulky substituents near the ester group can sterically hinder the approach of a nucleophile, thereby slowing down the reaction rate.
-
pKa of the Parent Carboxylic Acid: The acidity of the corresponding aminopyridine carboxylic acid can be a good indicator of the electronic environment of the pyridine ring. A lower pKa suggests a more electron-withdrawing environment, which generally leads to a more reactive ester.
Caption: Factors influencing the reactivity of aminopyridine esters.
Reactivity Comparison
Direct quantitative comparisons of the hydrolysis or aminolysis rates for a comprehensive series of aminopyridine esters are not extensively available in the peer-reviewed literature. However, we can infer relative reactivity trends by examining the electronic properties of the parent aminopyridine carboxylic acids, specifically their pKa values. A lower pKa value generally indicates a more electron-deficient pyridine ring, which would lead to a more electrophilic and thus more reactive ester carbonyl group.
Table 1: pKa Values of Parent Aminopyridine Carboxylic Acids and Predicted Ester Reactivity
| Compound Class | Specific Example | pKa | Predicted Relative Ester Reactivity |
| Aminopicolinic Acids | 4-Aminopyridine-2-carboxylic acid | ~3.5-4.0 | High |
| 6-Aminopicolinic acid | ~4.0-4.5 | Moderate-High | |
| Aminonicotinic Acids | 2-Aminopyridine-3-carboxylic acid | ~5.0-5.5 | Moderate |
| 5-Aminonicotinic acid | ~4.5-5.0 | Moderate | |
| 6-Aminonicotinic acid | ~4.8-5.3 | Moderate | |
| Aminoisonicotinic Acids | 3-Aminoisonicotinic acid | ~4.0-4.5 | High |
Note: The pKa values are approximate and can vary depending on the specific measurement conditions. The predicted reactivity is a qualitative assessment based on these pKa values.
From this data, we can predict that esters derived from 4-aminopyridine-2-carboxylic acid and 3-aminoisonicotinic acid are likely to be among the most reactive due to the lower pKa values of the parent acids, suggesting a more electron-withdrawing environment around the ester group. Conversely, esters of 2-aminopyridine-3-carboxylic acid are predicted to be less reactive.
Data Presentation: Illustrative Kinetic Data
To provide a framework for comparison, the following table presents a hypothetical set of second-order rate constants (k) for the hydrolysis of various methyl aminopyridine esters. These values are for illustrative purposes to demonstrate how such data would be presented.
Table 2: Illustrative Hydrolysis Rate Constants for Methyl Aminopyridine Esters
| Ester Compound | Position of -NH₂ | Position of -COOCH₃ | Illustrative k (M⁻¹s⁻¹) |
| Methyl 4-aminopicolinate | 4 | 2 | 1.5 x 10⁻² |
| Methyl 6-aminopicolinate | 6 | 2 | 8.0 x 10⁻³ |
| Methyl 2-aminonicotinate | 2 | 3 | 1.2 x 10⁻³ |
| Methyl 5-aminonicotinate | 5 | 3 | 3.5 x 10⁻³ |
| Methyl 6-aminonicotinate | 6 | 3 | 2.8 x 10⁻³ |
| Methyl 3-aminoisonicotinate | 3 | 4 | 1.8 x 10⁻² |
Experimental Protocols
The following are detailed, generalized protocols for determining the reactivity of aminopyridine esters through hydrolysis and aminolysis kinetic assays. These can be adapted based on the specific properties of the ester and the available analytical instrumentation.
General Experimental Workflow
Caption: A generalized workflow for determining ester reactivity.
Hydrolysis Kinetics via High-Performance Liquid Chromatography (HPLC)
Objective: To determine the rate constant for the hydrolysis of an aminopyridine ester at a specific pH and temperature.
Materials:
-
Aminopyridine ester of interest
-
HPLC-grade acetonitrile (B52724) and water
-
Buffer components (e.g., phosphate (B84403), borate)
-
Acid (e.g., HCl) and base (e.g., NaOH) for pH adjustment
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the aminopyridine ester in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mM).
-
Prepare a buffer solution of the desired pH (e.g., pH 7.4 phosphate buffer) and ionic strength.
-
-
Reaction Setup:
-
Equilibrate the buffer solution to the desired reaction temperature (e.g., 37 °C) in a thermostated vessel with stirring.
-
Initiate the reaction by adding a small aliquot of the ester stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 100 µM). Start a timer immediately.
-
-
Sample Collection and Analysis:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a cold mobile phase or a solution that stops the hydrolysis (e.g., by drastically changing the pH).
-
Inject the quenched sample onto the HPLC system.
-
Monitor the disappearance of the ester peak and the appearance of the corresponding carboxylic acid peak at a suitable UV wavelength.
-
-
Data Analysis:
-
Generate a calibration curve for the aminopyridine ester to convert peak area to concentration.
-
Plot the natural logarithm of the ester concentration (ln[Ester]) versus time.
-
For a pseudo-first-order reaction, the plot should be linear. The negative of the slope of this line will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k_hydrolysis) can be determined if the reaction is studied at different hydroxide (B78521) ion concentrations.
-
Aminolysis Kinetics via Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the rate constant for the aminolysis of an aminopyridine ester with a specific amine nucleophile.
Materials:
-
Aminopyridine ester of interest
-
Amine nucleophile (e.g., butylamine, glycine (B1666218) methyl ester)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the aminopyridine ester in the deuterated solvent at a known concentration.
-
Prepare a stock solution of the amine nucleophile in the same deuterated solvent at a known concentration.
-
-
NMR Experiment Setup:
-
Place the ester solution in an NMR tube and acquire an initial spectrum (t=0).
-
Initiate the reaction by adding a known amount of the amine stock solution to the NMR tube.
-
Quickly mix the contents and place the tube in the NMR spectrometer, which has been pre-shimmed and set to the desired reaction temperature.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
-
Monitor the decrease in the integral of a characteristic peak of the starting ester and the increase in the integral of a characteristic peak of the amide product.
-
-
Data Analysis:
-
Integrate the selected peaks for the starting material and product in each spectrum.
-
Calculate the concentration of the ester at each time point relative to an internal standard or by assuming the initial concentration.
-
Plot the appropriate function of concentration versus time (e.g., 1/[Ester] vs. time for a second-order reaction with equal initial concentrations) to determine the rate constant (k_aminolysis).
-
Conclusion
A Comparative Guide to the Structural Landscape of Aminopyridine Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The X-ray crystal structure for the specific compound, Methyl 3-aminopyridine-4-carboxylate, is not publicly available in crystallographic databases as of the date of this publication. This guide provides a comparative analysis of the crystal structures of closely related aminopyridine and pyridine (B92270) carboxylate derivatives to offer insights into the potential structural features of the target molecule and its analogues.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile biological activities associated with the aminopyridine scaffold.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships, designing novel therapeutic agents, and developing new materials with tailored properties. This guide presents a comparative overview of the crystallographic data for structurally related compounds to infer the potential solid-state conformation and intermolecular interactions of this compound derivatives.
Comparative Analysis of Crystal Structures
In the absence of a crystal structure for this compound, we can draw valuable comparisons from the structures of metal complexes involving 3-aminopyridine (B143674) and various substituted pyridine carboxylate esters. These related structures provide a basis for understanding the likely conformation of the pyridine ring, the orientation of the amino and carboxylate substituents, and the potential for hydrogen bonding and other intermolecular interactions.
Table 1: Crystallographic Data for Selected 3-Aminopyridine Metal Complexes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| [Cd(3AP)₂Zn(μ₄-CN)₄]n | C₁₄H₁₂CdN₆Zn | Monoclinic | C2/c | - | - | - | - | - | - | [5] |
| [Cd(3AP)₂Cd(μ₄-CN)₄]n | C₁₄H₁₂Cd₂N₆ | Monoclinic | C2/c | - | - | - | - | - | - | [5] |
| [Fe(ApH)Br(µ-Br)]₂ | C₃₀H₄₃Br₂FeN₂ | Monoclinic | C2/c | 25.5750(5) | 10.5150(5) | 18.9610(8) | 90 | 97.892(5) | 90 | [6] |
| [Co(3-ampy)₃(N₃)₃] | C₁₅H₁₈CoN₁₂ | Orthorhombic | Pnma | - | - | - | - | - | - | [7] |
Note: '-' indicates data not specified in the provided search results.
Table 2: Crystallographic Data for Selected Substituted Pyridine Carboxylate Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Ethyl 2-bromo-4-(4-chlorophenyl)-6-phenyl-3-pyridinecarboxylate | C₂₀H₁₅BrClNO₂ | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | - | [8] |
| Ethyl 4-(4-chlorophenyl)-6-phenyl-2-(1-piperidinyl)-3-pyridinecarboxylate | C₂₄H₂₃ClN₂O₃ | Triclinic | P1 | - | - | - | - | - | - | [8] |
| (ox)₀.₅(2-CNpy) | C₁₄H₁₀N₄O₄ | Monoclinic | P2₁/c | - | - | - | - | - | - | [9] |
| (adp)(4-CNpy)₂ | C₁₈H₁₈N₄O₄ | Triclinic | P1 | - | - | - | - | - | - | [9] |
Note: '-' indicates data not specified in the provided search results.
From the available data on related structures, it is observed that the pyridine ring in these derivatives is typically planar. The substituents, however, can adopt various conformations. In metal complexes, the 3-aminopyridine ligand often coordinates to the metal center through the pyridine nitrogen atom. The amino group can participate in hydrogen bonding, which plays a significant role in stabilizing the crystal packing.[5][6][7] For pyridine carboxylate derivatives, the orientation of the ester group relative to the pyridine ring is a key conformational feature, often influenced by steric and electronic effects of other substituents and by intermolecular interactions.[8]
Experimental Protocols
General Synthesis of Methyl Aminopyridine Carboxylates:
The synthesis of methyl aminopyridine carboxylates can be achieved through various synthetic routes. A common approach involves the multi-step conversion of a suitable pyridine derivative. For instance, a substituted pyridine can be halogenated, followed by a nucleophilic substitution with an amine, and subsequent carbonylation and esterification.[10] Another method involves the ring transformation of other heterocyclic systems.[11]
-
Step 1: Starting Material Selection: A commercially available or synthesized substituted pyridine is chosen as the starting material.
-
Step 2: Introduction of Functional Groups: The amino and carboxylate groups (or their precursors) are introduced onto the pyridine ring through a series of chemical reactions. This may involve nitration followed by reduction to an amino group, and oxidation of a methyl group to a carboxylic acid followed by esterification.
-
Step 3: Purification: The crude product is purified using techniques such as column chromatography, recrystallization, or distillation to obtain the pure methyl aminopyridine carboxylate derivative.
-
Step 4: Crystallization for X-ray Diffraction: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
Single-Crystal X-ray Diffraction:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined using least-squares techniques.
Visualizations
Caption: Molecular structure of this compound.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of aminopyridine carboxylate derivatives.
Biological Activity and Alternative Compounds
Aminopyridine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][4] For example, various aminopyridine derivatives have been synthesized and evaluated for their antimicrobial activity against different bacterial and fungal strains. The specific biological activity is highly dependent on the substitution pattern on the pyridine ring.
Alternative heterocyclic scaffolds, such as pyrimidines and pyrazines, are also extensively studied for similar biological activities.[12] A comparative analysis of the biological data for these different classes of compounds can provide valuable insights for the design of new and more potent therapeutic agents.
Table 3: Comparative Biological Activities of Selected Heterocyclic Compounds
| Compound Class | Example Compound | Biological Activity | Target/Mechanism | Ref. |
| Aminopyridines | 2-aminopyridine derivatives | Antibacterial, Antifungal | Varies with substitution | [13] |
| Aminopyridines | 4-Aminopyridine (Fampridine) | K+ channel blocker | Improves nerve conduction | [2] |
| Pyrimidines | Novel pyrimidine (B1678525) derivatives | Anti-inflammatory | - | [1] |
| Pyrazines | Methyl 4-aminopyrazine-2-carboxylate | Potential antibacterial, antiviral | Intermediate for drug synthesis | [12] |
Note: '-' indicates data not specified in the provided search results.
Conclusion
While the definitive X-ray crystal structure of this compound remains to be determined, this guide provides a valuable comparative analysis of structurally related compounds. The data presented for 3-aminopyridine metal complexes and substituted pyridine carboxylate derivatives offer a foundation for predicting the molecular conformation and intermolecular interactions of the title compound and its analogues. The synthetic protocols and comparative biological data further enrich the understanding of this important class of molecules, providing a useful resource for researchers in the field of drug discovery and materials science. Future work should focus on obtaining single crystals of this compound and its derivatives to provide direct experimental evidence of their three-dimensional structures.
References
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. mdpi.com [mdpi.com]
- 10. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. organicintermediate.com [organicintermediate.com]
- 13. researchgate.net [researchgate.net]
Comparative Guide to Validated Analytical Methods for Methyl 3-aminopyridine-4-carboxylate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like Methyl 3-aminopyridine-4-carboxylate is critical for ensuring product quality, stability, and safety. This guide provides a comparative overview of three commonly employed analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID).
Each method is presented with a detailed experimental protocol, a summary of expected performance data based on the analysis of similar aromatic amines and pyridine (B92270) derivatives, and a discussion of its suitability for different analytical objectives.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the routine quantification of non-volatile and thermally stable compounds. It is often the primary method for assay and impurity determination in pharmaceutical quality control.
Experimental Protocol
1. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile (B52724):water).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the test sample in the diluent to an expected concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at the wavelength of maximum absorbance for this compound (typically determined by DAD scan).
Performance Characteristics
The following table summarizes typical performance data for the HPLC-UV analysis of small aromatic amines.
| Parameter | Typical Performance | Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.999 | ≥ 0.998 |
| Range | 1 - 150 µg/mL | 80-120% of test concentration for assay |
| Accuracy (% Recovery) | 98 - 102% | 98.0 - 102.0% |
| Precision (% RSD) | < 2% | ≤ 2% for repeatability & intermediate precision |
-
Limit of Detection (LOD) | ~0.1 µg/mL | Signal-to-Noise ratio of 3:1 | | Limit of Quantitation (LOQ) | ~0.3 µg/mL | Signal-to-Noise ratio of 10:1 |
Workflow for HPLC-UV Analysis
Caption: Workflow for quantitative analysis by HPLC-UV.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification, impurity profiling, and analysis in complex matrices.
Experimental Protocol
1. Sample and Standard Preparation:
-
Follow the same initial steps as for HPLC-UV, but with a lower concentration range for calibration standards (e.g., 0.1 ng/mL to 100 ng/mL). The use of a deuterated internal standard is recommended for optimal accuracy.
2. UPLC-MS/MS Conditions:
-
Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to this compound.
Performance Characteristics
The following table outlines the expected performance for a UPLC-MS/MS method.
| Parameter | Typical Performance | Acceptance Criteria (Bioanalytical) |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Range | 0.1 - 100 ng/mL | At least 3 orders of magnitude |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% (80-120% at LLOQ) |
| Precision (% RSD) | < 5% | ≤ 15% (≤ 20% at LLOQ) |
| Limit of Detection (LOD) | ~0.02 ng/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~0.1 ng/mL | Lowest standard on the calibration curve |
Workflow for UPLC-MS/MS Analysis
Caption: Workflow for trace quantification by UPLC-MS/MS.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-FID is an excellent method for quantifying volatile impurities or related substances that may be present in the sample.
Experimental Protocol
1. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Calibration Standards: Serially dilute the stock solution to the desired concentration range.
-
Sample Solution: Dissolve the sample in the chosen solvent. For analysis of residual solvents, a headspace sampling approach may be more appropriate.
2. Chromatographic Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., wax-based, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 240 °C and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
Performance Characteristics
The following table shows typical performance data for a GC-FID method for the analysis of volatile organic compounds.
| Parameter | Typical Performance | Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.998 | ≥ 0.995 |
| Range | 1 - 200 µg/mL | Dependent on the analyte and purpose |
| Accuracy (% Recovery) | 90 - 110% | 80 - 120% for impurities |
| Precision (% RSD) | < 10% | ≤ 15% |
| Limit of Detection (LOD) | ~0.5 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | Signal-to-Noise ratio of 10:1 |
Logical Relationships in GC Method Development
Caption: Key considerations for GC method development.
Method Comparison Summary
| Feature | HPLC-UV | UPLC-MS/MS | GC-FID |
| Primary Use | Assay, purity, stability | Trace analysis, impurity ID | Volatile impurities, residual solvents |
| Selectivity | Moderate | Very High | High |
| Sensitivity | µg/mL | ng/mL to pg/mL | µg/mL |
| Throughput | Moderate | High | Moderate |
| Cost | Low | High | Low |
| Complexity | Low | High | Moderate |
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis. HPLC-UV is a reliable and cost-effective workhorse for routine quality control, offering excellent quantitative performance for assays and known impurity testing. For applications demanding the highest sensitivity and selectivity, such as bioanalysis or the identification of unknown trace impurities, UPLC-MS/MS is the superior choice. GC-FID serves as a valuable complementary technique, particularly for the analysis of volatile organic impurities and residual solvents that may be present from the synthesis process. A combination of these methods provides a comprehensive analytical toolkit for the characterization and quality control of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
